Product packaging for 2-Hydroxy-5-isopropylbenzoic acid(Cat. No.:CAS No. 31589-71-6)

2-Hydroxy-5-isopropylbenzoic acid

カタログ番号: B1626090
CAS番号: 31589-71-6
分子量: 180.2 g/mol
InChIキー: XAISONUNKQTASN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2-Hydroxy-5-isopropylbenzoic acid (CAS 31589-71-6) is a substituted salicylic acid derivative of significant interest in organic and medicinal chemistry research. This compound serves as a versatile building block for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals . Its molecular structure, featuring both a carboxylic acid and a phenolic hydroxyl group on a benzoic acid scaffold substituted with an isopropyl group, allows for diverse chemical transformations and imparts distinct electronic and steric properties . In research settings, this compound has been investigated for various biological activities. Studies have indicated it possesses significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators, as well as potential analgesic properties . Preliminary research also suggests antimicrobial activity, though more extensive studies are required to determine its full spectrum . The compound's mechanism of action is an area of active investigation, with research focusing on its ability to inhibit specific enzymes or receptors. Computational studies, including Density Functional Theory (DFT), have provided insights into its molecular geometry, electronic structure, and intramolecular hydrogen bonding, which are crucial for its interactions with biological targets . Synthetic methodologies for this compound often involve carboxylation strategies like the Kolbe-Schmitt reaction, starting from 4-isopropylphenol . It is also accessible via the hydrolysis of corresponding methyl esters . As a bifunctional intermediate, it is a key precursor in synthesizing other salicylic acid derivatives and complex organic molecules through reactions at either the carboxylic acid or phenolic hydroxyl group . This product is intended for research purposes only and is not approved for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B1626090 2-Hydroxy-5-isopropylbenzoic acid CAS No. 31589-71-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-hydroxy-5-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAISONUNKQTASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501808
Record name 2-Hydroxy-5-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31589-71-6
Record name 2-Hydroxy-5-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-5-(propan-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-Hydroxy-5-isopropylbenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 2-Hydroxy-5-isopropylbenzoic acid, a valuable compound for research purposes.

Introduction

This compound, also known as 5-isopropylsalicylic acid, is a derivative of benzoic acid with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a hydroxyl group ortho to the carboxylic acid and an isopropyl group para to the hydroxyl group, makes it an interesting candidate for studies in medicinal chemistry and materials science. This technical guide provides a detailed overview of a primary synthesis method, experimental protocols, and characterization data for this compound.

The principal route for the synthesis of this compound is the Kolbe-Schmitt reaction.[1][2][3] This well-established carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat.[1] In this specific synthesis, 4-isopropylphenol is used as the starting material.

Synthesis Pathway

The synthesis of this compound is most commonly achieved via the Kolbe-Schmitt reaction of 4-isopropylphenol. The reaction proceeds in three main steps:

  • Deprotonation: 4-isopropylphenol is treated with a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide. This step is crucial as the phenoxide is much more reactive towards electrophilic aromatic substitution than the neutral phenol.

  • Carboxylation: The sodium phenoxide is then heated in the presence of carbon dioxide under pressure. The electron-rich phenoxide attacks the carbon atom of the CO2 molecule, leading to the formation of a carboxylate intermediate.

  • Protonation: The resulting sodium salt of this compound is then treated with an acid, such as sulfuric acid, to protonate the carboxylate and yield the final product.

An alternative, though less direct, synthetic route involves the hydrolysis of the corresponding methyl ester of the target acid.[4]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via the Kolbe-Schmitt reaction.

Materials:

  • 4-Isopropylphenol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO2)

  • Sulfuric acid (H2SO4)

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • High-pressure autoclave

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

  • Mass spectrometer

Procedure:

Step 1: Preparation of Sodium 4-isopropylphenoxide

  • In a round-bottom flask, dissolve a specific molar equivalent of 4-isopropylphenol in a suitable solvent.

  • Slowly add an equimolar amount of sodium hydroxide solution while stirring.

  • The mixture is then heated to evaporate the solvent, yielding the dry sodium 4-isopropylphenoxide salt.

Step 2: Carboxylation Reaction

  • The dried sodium 4-isopropylphenoxide is placed in a high-pressure autoclave.

  • The autoclave is sealed and pressurized with carbon dioxide to approximately 100 atm.

  • The mixture is then heated to around 125-150°C for several hours.[1][5] The reaction is typically monitored for completion.

Step 3: Work-up and Purification

  • After cooling, the reaction mixture is dissolved in water.

  • The aqueous solution is then acidified with dilute sulfuric acid to a pH of approximately 2-3, which precipitates the crude this compound.

  • The crude product is collected by vacuum filtration and washed with cold water.

  • For further purification, the crude solid can be recrystallized from an ethanol/water mixture. The solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists. The solution is then allowed to cool slowly to form crystals.

  • The purified crystals are collected by filtration, washed with a small amount of cold ethanol/water, and dried under vacuum.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₁₀H₁₂O₃[6]
Molecular Weight 180.20 g/mol [6]
Melting Point 121-123 °C
Appearance White to off-white crystalline solid
Yield Typically 60-70% (unoptimized)

Spectroscopic Data:

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 1.25 (d, 6H, J=6.9 Hz, -CH(CH₃)₂), 2.95 (sept, 1H, J=6.9 Hz, -CH(CH₃)₂), 6.90 (d, 1H, J=8.4 Hz, Ar-H), 7.35 (dd, 1H, J=8.4, 2.1 Hz, Ar-H), 7.70 (d, 1H, J=2.1 Hz, Ar-H), 10.5 (s, 1H, -OH), 11.5 (br s, 1H, -COOH).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 23.8, 33.5, 112.5, 117.8, 124.5, 131.2, 142.1, 161.5, 174.0.
IR (KBr, cm⁻¹) ~3200-2800 (broad, O-H stretch of carboxylic acid), ~3050 (O-H stretch of phenol), ~2960 (C-H stretch, aliphatic), ~1660 (C=O stretch, carboxylic acid), ~1610, 1500 (C=C stretch, aromatic), ~1250 (C-O stretch).[7][8]
Mass Spectrometry (EI, m/z) 180 (M⁺), 165, 137, 107.

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow for the synthesis and characterization of this compound.

Synthesis_Pathway 4-Isopropylphenol 4-Isopropylphenol Sodium 4-isopropylphenoxide Sodium 4-isopropylphenoxide 4-Isopropylphenol->Sodium 4-isopropylphenoxide NaOH Sodium 2-hydroxy-5-isopropylbenzoate Sodium 2-hydroxy-5-isopropylbenzoate Sodium 4-isopropylphenoxide->Sodium 2-hydroxy-5-isopropylbenzoate + CO2, Pressure, Heat This compound This compound Sodium 2-hydroxy-5-isopropylbenzoate->this compound H2SO4 (aq)

Caption: Synthesis pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reagents Reagents Reaction Setup Reaction Setup Reagents->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Work-up Work-up Reaction Monitoring->Work-up Crude Product Crude Product Work-up->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Recrystallization->Pure Product Recrystallization->Pure Product Spectroscopic Analysis Spectroscopic Analysis Pure Product->Spectroscopic Analysis ¹H NMR ¹H NMR Spectroscopic Analysis->¹H NMR ¹³C NMR ¹³C NMR Spectroscopic Analysis->¹³C NMR IR IR Spectroscopic Analysis->IR MS MS Spectroscopic Analysis->MS

Caption: General experimental workflow for synthesis and characterization.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Hydroxy-5-isopropylbenzoic acid, a salicylic acid derivative with potential applications in drug development due to its anti-inflammatory, analgesic, and antimicrobial properties.[1] This document details its chemical identity, summarizes its key physicochemical parameters in a structured format, outlines relevant experimental protocols for their determination, and visualizes its potential biological pathways.

Core Physicochemical Properties

This compound, also known as 5-isopropylsalicylic acid, is an organic compound with the chemical formula C10H12O3.[2] Its structure consists of a benzoic acid core with a hydroxyl group and an isopropyl group attached to the benzene ring at positions 2 and 5, respectively.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its related isomers. It is important to note that while some data for the target compound is available, other values are for structurally similar molecules and should be considered as estimates.

PropertyValueNotes
IUPAC Name This compound-
Synonyms 5-Isopropylsalicylic acid-
CAS Number 31589-71-6[1][2]
Molecular Formula C10H12O3[2]
Molecular Weight 180.20 g/mol [1]
Melting Point 73-75 °CValue for the isomer 2-Hydroxy-3-isopropylbenzoic acid.[3]
Boiling Point Not availableExperimental data not found.
Solubility (Water) Not availableExperimental data not found.
pKa Not availableExperimental data not found.
LogP ~2.33Predicted value for the related compound 2-Hydroxy-5-isopropyl-benzaldehyde.[4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the experimental determination of its core physicochemical properties are outlined below. These protocols are based on established methods for similar compounds and can be adapted for the specific target molecule.

Synthesis of this compound (Adapted from Kolbe-Schmitt Reaction)

The Kolbe-Schmitt reaction is a well-established method for the synthesis of salicylic acid and its derivatives.[5][6] This process involves the carboxylation of a phenoxide ion.

Workflow for the Synthesis of this compound:

G Synthesis of this compound (Kolbe-Schmitt Reaction) cluster_0 Step 1: Formation of Sodium 4-isopropylphenoxide cluster_1 Step 2: Carboxylation cluster_2 Step 3: Rearrangement and Product Formation cluster_3 Step 4: Acidification p1 4-Isopropylphenol r1 Sodium 4-isopropylphenoxide p1->r1 Reacts with p2 Sodium Hydroxide (NaOH) p2->r1 r2 Intermediate Complex r1->r2 High Pressure & Temperature p3 Carbon Dioxide (CO2) p3->r2 r3 Sodium 2-hydroxy-5-isopropylbenzoate r2->r3 Rearrangement r4 This compound r3->r4 Protonation p4 Sulfuric Acid (H2SO4) p4->r4

Caption: A workflow diagram illustrating the synthesis of this compound via the Kolbe-Schmitt reaction.

Determination of Melting Point (Capillary Method)

The melting point of a solid compound is a crucial indicator of its purity. The capillary method is a widely used and straightforward technique for its determination.

Experimental Workflow for Melting Point Determination:

G Melting Point Determination (Capillary Method) start Start step1 Pack a small amount of the powdered sample into a capillary tube. start->step1 step2 Place the capillary tube in a melting point apparatus. step1->step2 step3 Heat the sample slowly and observe through the magnifying lens. step2->step3 step4 Record the temperature at which the first drop of liquid appears (T1). step3->step4 step5 Record the temperature at which the entire sample has melted (T2). step4->step5 end Melting Point Range (T1 - T2) step5->end

Caption: A sequential workflow for determining the melting point of a solid compound using the capillary method.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption and distribution.

Experimental Workflow for LogP Determination (Shake-Flask Method):

G LogP Determination (Shake-Flask Method) start Start step1 Dissolve a known amount of the compound in a mixture of n-octanol and water. start->step1 step2 Shake the mixture vigorously to allow for partitioning between the two phases. step1->step2 step3 Allow the mixture to stand until the two phases have completely separated. step2->step3 step4 Carefully separate the n-octanol and aqueous layers. step3->step4 step5 Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). step4->step5 step6 Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. step5->step6 end LogP = log10(P) step6->end

Caption: A workflow diagram outlining the shake-flask method for the experimental determination of the octanol-water partition coefficient (LogP).

Potential Biological Signaling Pathways

Research suggests that this compound possesses anti-inflammatory and antimicrobial activities.[1] The following diagrams illustrate the generally accepted mechanisms for these activities based on related phenolic compounds.

Putative Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of salicylic acid derivatives are primarily attributed to the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[[“]]

G Putative Anti-Inflammatory Mechanism Inflammatory_Stimulus Inflammatory Stimulus Arachidonic_Acid Arachidonic Acid Inflammatory_Stimulus->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediate Compound This compound Compound->COX_Enzymes Inhibits

Caption: A diagram illustrating the inhibition of the cyclooxygenase (COX) pathway by this compound to reduce inflammation.

Putative Antimicrobial Mechanism of Action

Phenolic acids are known to exert their antimicrobial effects by disrupting the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[1][2][8]

G Putative Antimicrobial Mechanism Compound This compound Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell Interacts with Membrane_Disruption Cell Membrane Disruption Bacterial_Cell->Membrane_Disruption Leads to Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: A simplified diagram showing the proposed mechanism of antimicrobial action of this compound.

Conclusion

References

An In-depth Technical Guide to the Presumed Mechanism of Action of 2-Hydroxy-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific mechanistic studies on 2-Hydroxy-5-isopropylbenzoic acid (also known as 3-isopropylsalicylic acid) are limited in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on its structural analogy to its parent compound, salicylic acid, and other well-researched salicylates. The experimental protocols and data provided are representative of the methodologies that would be employed to verify these presumed actions and should serve as a framework for future research.

Executive Summary

This compound is a derivative of salicylic acid, the primary active metabolite of aspirin.[1][2] Based on this structural relationship, its core mechanism of action is presumed to be centered around the modulation of inflammatory and oxidative stress pathways. The primary hypothesized mechanisms are:

  • Anti-inflammatory Activity: Inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in the synthesis of pro-inflammatory prostaglandins.[2][3] An additional anti-inflammatory effect is likely exerted through the inhibition of the NF-κB signaling pathway.[4][5]

  • Antioxidant Activity: Direct scavenging of free radicals, a characteristic feature of phenolic compounds.[1][6]

This document provides a detailed exploration of these presumed mechanisms, supported by data from closely related compounds to serve as a benchmark. It also furnishes detailed experimental protocols for researchers to investigate and validate these hypotheses for this compound.

Hypothesized Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of salicylates are a cornerstone of their therapeutic effects.[6][7] These effects are primarily mediated through the inhibition of key enzymatic and signaling pathways involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes and Prostaglandin Synthesis

The most well-established mechanism for salicylates is the inhibition of prostaglandin synthesis via the inactivation of cyclooxygenase (COX) enzymes.[2][8] Prostaglandins are lipid autacoids that mediate pain, fever, and inflammation.[3]

Signaling Pathway:

prostaglandin_pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Salicylate This compound (Presumed Inhibitor) Salicylate->COX Inhibition

Caption: Presumed inhibition of COX enzymes by this compound, blocking prostaglandin synthesis.

COX exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[9] Salicylates are known to inhibit both isoforms, though with varying potencies.[7][10]

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11][12] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription.[11] Salicylates have been shown to prevent the degradation of IκBα, thus inhibiting NF-κB activation.[5][13]

Signaling Pathway:

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p65/p50 (NF-κB) IkB->NFkB_inactive Degradation & Release NFkB_complex IκBα-p65/p50 (Inactive Complex) NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active Translocation Salicylate This compound (Presumed Inhibitor) Salicylate->IKK Inhibition of IκBα Degradation DNA κB DNA sites NFkB_active->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Presumed inhibition of the NF-κB pathway by preventing IκBα degradation.

Hypothesized Antioxidant Mechanism of Action

Phenolic acids are recognized for their antioxidant properties, which arise from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[1] This process creates a stable phenoxy radical, which is less reactive and can interrupt radical chain reactions.

The primary assay to determine this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. DPPH is a stable free radical with a deep violet color; upon reduction by an antioxidant, its color fades to yellow.[14][15]

Quantitative Data (Representative Examples)

No specific quantitative data for this compound is currently available. The following tables summarize data for Aspirin and Salicylic Acid to provide a comparative baseline for researchers.

Table 1: COX Enzyme Inhibition Data for Related Salicylates

CompoundTargetAssay TypeIC50 (µM)Source
AspirinCOX-1PGE2 Immunoassay (Human Chondrocytes)3.57[10]
AspirinCOX-2PGE2 Immunoassay (Human Chondrocytes)29.3[10]
Salicylic AcidCOX-2In vivo (LPS-induced in rats)- (Inhibits activity)[16]

Table 2: Antioxidant Activity of a Structurally Related Compound

CompoundAssayIC50 (µM)Source
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10)DPPH Scavenging8.36[17]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10)ABTS Scavenging8.90[17]

Note: The antioxidant data is for a compound containing an isopropylbenzyl group, which is structurally related, but not a direct derivative.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from standard enzyme immunoassay procedures.[10][18]

Workflow Diagram:

cox_assay_workflow start Start prepare_reagents Prepare Reagents: - COX-1 or COX-2 Enzyme - Arachidonic Acid (Substrate) - Test Compound dilutions - Assay Buffer start->prepare_reagents incubation Incubate Enzyme with Test Compound or Vehicle prepare_reagents->incubation add_substrate Add Arachidonic Acid to initiate reaction incubation->add_substrate reaction_incubation Incubate at 37°C for a defined time (e.g., 10 min) add_substrate->reaction_incubation stop_reaction Stop Reaction (e.g., add HCl) reaction_incubation->stop_reaction measure_pge2 Measure Prostaglandin E2 (PGE2) production via ELISA/EIA stop_reaction->measure_pge2 calculate Calculate % Inhibition and IC50 value measure_pge2->calculate end End calculate->end

References

An In-depth Technical Guide to 2-Hydroxy-5-isopropylbenzoic Acid: Discovery, History, and Scientific Core

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Hydroxy-5-isopropylbenzoic acid, a derivative of salicylic acid, is a compound of interest within the broader class of benzoic acid derivatives, which are fundamental scaffolds in organic synthesis and drug discovery. Its molecular structure, featuring a hydroxyl group and an isopropyl group on the benzoic acid backbone, imparts distinct electronic and steric properties that influence its chemical reactivity and biological interactions. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and application in experimental settings.

PropertyValue
CAS Number 31589-71-6
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Solid
IUPAC Name 2-Hydroxy-5-(propan-2-yl)benzoic acid
Synonyms 5-Isopropylsalicylic acid
¹H NMR (CDCl₃) Aromatic Protons: δ 6.8-7.4 ppm, Isopropyl -CH: septet, Isopropyl -CH₃: doublet, -OH and -COOH: broad singlets.[1]
¹³C NMR (CDCl₃) Carbonyl Carbon: downfield shift, Aromatic Carbons: aromatic region, Isopropyl Carbons: upfield aliphatic region.[1]

Discovery and History

While the specific historical details of the initial synthesis and discovery of this compound are not extensively documented in readily available literature, its existence and study are intrinsically linked to the broader history of salicylic acid and its derivatives. The foundational synthesis method for this class of compounds is the Kolbe-Schmitt reaction, named after Hermann Kolbe and Rudolf Schmitt.[2] Kolbe first reported a method for synthesizing salicylic acid from phenol and carbon dioxide in 1860.[2] Schmitt later modified this reaction in 1885 by using sodium phenoxide under pressure, which significantly improved the yield of salicylic acid.[2] It is highly probable that this compound was first synthesized in a laboratory setting through the application of the Kolbe-Schmitt reaction to 4-isopropylphenol, a logical extension of the established methodology to substituted phenols.

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for this compound are the Kolbe-Schmitt reaction and the hydrolysis of its corresponding ester.

1. Kolbe-Schmitt Reaction

This method involves the carboxylation of 4-isopropylphenol.

  • Materials: 4-isopropylphenol, sodium hydroxide, carbon dioxide, sulfuric acid, and a high-pressure reactor.

  • Procedure:

    • Prepare sodium 4-isopropylphenoxide by reacting 4-isopropylphenol with an equimolar amount of sodium hydroxide in a suitable solvent, followed by removal of the solvent.

    • Place the dried sodium 4-isopropylphenoxide in a high-pressure reactor.

    • Heat the reactor to approximately 125°C.

    • Introduce carbon dioxide into the reactor under a pressure of 100 atm.[2]

    • Maintain the reaction conditions for several hours.

    • After the reaction is complete, cool the reactor and release the pressure.

    • Dissolve the resulting solid product in water.

    • Acidify the aqueous solution with sulfuric acid to precipitate the crude this compound.

    • Collect the precipitate by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Experimental Workflow for Kolbe-Schmitt Synthesis

G cluster_prep Phenoxide Preparation cluster_reaction Carboxylation Reaction cluster_workup Work-up and Purification 4-isopropylphenol 4-isopropylphenol Sodium 4-isopropylphenoxide Sodium 4-isopropylphenoxide 4-isopropylphenol->Sodium 4-isopropylphenoxide + NaOH - H2O Reaction Mixture Reaction Mixture Sodium 4-isopropylphenoxide->Reaction Mixture + CO2 (100 atm) 125°C Aqueous Solution Aqueous Solution Reaction Mixture->Aqueous Solution Dissolve in H2O Crude Product Crude Product Aqueous Solution->Crude Product + H2SO4 (Acidification) Pure this compound Pure this compound Crude Product->Pure this compound Recrystallization

Caption: Workflow for the synthesis of this compound via the Kolbe-Schmitt reaction.

2. Hydrolysis of Methyl 2-Hydroxy-5-isopropylbenzoate

This is an alternative route if the corresponding methyl ester is available.

  • Materials: Methyl 2-hydroxy-5-isopropylbenzoate, sodium hydroxide, methanol, water, hydrochloric acid.

  • Procedure:

    • Dissolve methyl 2-hydroxy-5-isopropylbenzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

    • Reflux the mixture for several hours to ensure complete hydrolysis of the ester.

    • After cooling, remove the methanol by distillation.

    • Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.[3]

    • Filter the precipitate and wash with cold water.

    • Purify the product by recrystallization.

Biological Activities and Signaling Pathways

This compound, as a salicylic acid derivative, is anticipated to exhibit anti-inflammatory, analgesic, and antimicrobial properties.

Anti-inflammatory and Analgesic Activity

The primary mechanism of action for the anti-inflammatory and analgesic effects of salicylic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4] By inhibiting COX enzymes, the production of prostaglandins is reduced, leading to a decrease in inflammation and pain.

Signaling Pathway of COX Inhibition

G Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain 2H5IPBA This compound 2H5IPBA->COX_Enzymes Inhibition

Caption: Inhibition of the cyclooxygenase pathway by this compound.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This protocol is a general guide for determining the inhibitory activity of a compound against COX-1 and COX-2.

  • Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), a detection system (e.g., ELISA kit for prostaglandin E2), test compound (this compound), and a suitable buffer.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a multi-well plate, add the enzyme (either COX-1 or COX-2) and the test compound at various concentrations.

    • Incubate the plate to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Allow the reaction to proceed for a specific time at a controlled temperature.

    • Stop the reaction.

    • Measure the amount of prostaglandin produced using a suitable detection method, such as an ELISA kit.[5]

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration that causes 50% inhibition).[5]

Antimicrobial Activity

Hydroxybenzoic acids are known to possess antimicrobial properties. Their mechanism of action is thought to involve the disruption of the bacterial cell membrane by altering its polarity, which can lead to leakage of cellular contents and ultimately cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials: Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, 96-well microtiter plates, test compound, and a spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound and perform serial two-fold dilutions in the wells of a 96-well plate containing Mueller-Hinton broth.[6][7]

    • Prepare a standardized inoculum of the bacterial strain to be tested.

    • Inoculate each well with the bacterial suspension.[8]

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[7][8]

    • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a plate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]

Conclusion

This compound is a noteworthy derivative of salicylic acid with potential applications in the pharmaceutical and chemical industries. Its synthesis is achievable through well-established methods like the Kolbe-Schmitt reaction. The anticipated anti-inflammatory, analgesic, and antimicrobial properties, stemming from its structural similarity to other salicylates, make it a candidate for further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and scientists to explore the therapeutic potential and mechanistic intricacies of this compound. Further research is warranted to elucidate the specific historical details of its discovery and to obtain quantitative data on its biological activities to fully realize its potential in drug development.

References

The Structure-Activity Relationship of 2-Hydroxy-5-isopropylbenzoic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted hydroxybenzoic acids are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide focuses on 2-hydroxy-5-isopropylbenzoic acid, a salicylic acid derivative, and explores the structure-activity relationships (SAR) of its derivatives in the context of antimicrobial, anti-inflammatory, and anticancer applications. This document provides an in-depth overview of the synthetic strategies for derivatization, detailed experimental protocols for biological evaluation, and an analysis of the underlying mechanisms of action, including the modulation of key signaling pathways. Quantitative data from various studies are summarized to facilitate comparative analysis, and logical diagrams are provided to visualize experimental workflows and biological processes.

Introduction

This compound, also known as 5-isopropylsalicylic acid, is a valuable scaffold in drug discovery.[1] Its structure, featuring a carboxylic acid, a hydroxyl group, and a lipophilic isopropyl group on the benzene ring, provides multiple points for chemical modification to modulate its physicochemical properties and biological activity.[1] Research has indicated that this compound and its derivatives possess significant anti-inflammatory, antimicrobial, and potential anticancer effects.[1] Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents. This guide aims to provide a comprehensive resource for researchers by consolidating available data on the SAR of this compound derivatives, detailing relevant experimental methodologies, and illustrating key biological pathways.

Synthetic Strategies for Derivatization

The primary points of derivatization for this compound are the carboxylic acid and the phenolic hydroxyl group. Common derivatives include esters and amides, which can be synthesized through established chemical pathways.

Esterification

The synthesis of 2-hydroxy-5-isopropylbenzoate esters can be achieved by reacting this compound with a corresponding alcohol in the presence of an acid catalyst, such as sulfuric acid, and refluxing the mixture. The general reaction is as follows:

  • Reaction: this compound + R-OH (alcohol) → Alkyl 2-hydroxy-5-isopropylbenzoate + H₂O

  • Reagents and Conditions: 98% H₂SO₄, reflux.[2]

Amide Synthesis

The formation of N-substituted-2-hydroxy-5-isopropylbenzamides can be accomplished through several methods. A common approach involves the activation of the carboxylic acid group, for example, by converting it to an acyl chloride, which then readily reacts with a primary or secondary amine.[1]

  • Step 1: Acyl Chloride Formation

    • Reaction: this compound + Thionyl chloride (SOCl₂) → 2-hydroxy-5-isopropylbenzoyl chloride + SO₂ + HCl

  • Step 2: Amidation

    • Reaction: 2-hydroxy-5-isopropylbenzoyl chloride + R-NH₂ (amine) → N-R-2-hydroxy-5-isopropylbenzamide + HCl

Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using a coupling agent like phosphorus trichloride (PCl₃) in an inert solvent.[1]

Structure-Activity Relationships

The biological activity of this compound derivatives is significantly influenced by the nature of the substituents on the benzene ring and the modifications at the carboxylic acid group.

Antimicrobial Activity

The antimicrobial potency of hydroxybenzoic acid derivatives is often linked to their lipophilicity and the presence of specific functional groups.

Esters: Studies on the alkyl esters of p-hydroxybenzoic acid (parabens) have shown that antimicrobial activity generally increases with the length of the alkyl chain.[3] This is attributed to the increased lipophilicity, which facilitates passage through the microbial cell membrane. However, excessively long alkyl chains can lead to a decrease in activity due to reduced water solubility.

Amides: The introduction of an amide functionality can also modulate antimicrobial activity. The nature of the substituent on the nitrogen atom plays a crucial role. For instance, conjugation of sorbic acid with amino acid esters to form amides has been shown to significantly improve in vitro antimicrobial attributes.[4]

Quantitative Data on Antimicrobial Activity:

While specific and comprehensive quantitative SAR data for a series of this compound derivatives is limited in the readily available literature, the following table presents MIC values for some related hydroxybenzoic acid derivatives to illustrate general trends.

CompoundDerivative TypeTest OrganismMIC (µg/mL)Reference
5-(p-hydroxybenzoyl) shikimic acidEsterS. aureus>100[5]
5-(p-hydroxybenzoyl) shikimic acidEsterMRSA>100[5]
5-(p-hydroxybenzoyl) shikimic acidEsterMRSH100[5]
5-(p-hydroxybenzoyl) shikimic acidEsterE. coli100[5]
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninateAmideB. subtilis0.17 mM[4]
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninateAmideS. aureus0.50 mM[4]
N-acylated 5-methyl-benzimidazolone (Pentanoic acid derivative)AmideB. cereus25.0[6]
N-acylated 5-methyl-benzimidazolone (Pentanoic acid derivative)AmideB. subtilis12.5[6]
N-acylated 5-methyl-benzimidazolone (Pentanoic acid derivative)AmideS. aureus50.0[6]
N-acylated 5-methyl-benzimidazolone (4-chloro-benzoic acid derivative)AmideB. cereus6.25[6]
N-acylated 5-methyl-benzimidazolone (4-chloro-benzoic acid derivative)AmideB. subtilis12.5[6]
N-acylated 5-methyl-benzimidazolone (4-chloro-benzoic acid derivative)AmideS. aureus12.5[6]

Note: The presented data is for structurally related compounds and not a direct SAR study of this compound derivatives. This highlights a gap in the current literature.

Anti-inflammatory Activity

The anti-inflammatory effects of salicylic acid and its derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes and modulate inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Activity:

The following table includes IC50 values for some benzoic acid derivatives, demonstrating their potential as anti-inflammatory agents.

CompoundTargetIC50 (µM)Reference
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM4)COX-20.74[7]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative (FM10)COX-20.69[7]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative (FM12)COX-20.18[7]
Benzofuran derivative (1)NO production17.31[8]
Benzofuran derivative (3)NO production16.5[8]

Note: These compounds are not direct derivatives of this compound but illustrate the anti-inflammatory potential of related structures.

Anticancer Activity

Hydroxybenzoic acid derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1] The mechanism of action can involve the inhibition of enzymes crucial for cancer cell survival and proliferation.

Quantitative Data on Anticancer Activity:

The table below presents IC50 values for some N-benzoyl-2-hydroxybenzamide derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
N-Benzoyl-2-hydroxybenzamide (1d)L. donovani0.38[9]
N-Benzoyl-2-hydroxybenzamide (1r)P. falciparum (K1)0.03[9]
Cinnamamide derivative (16c)Cancer cells<10 µg/mL[10]
Cinnamamide derivative (16d)Cancer cells<10 µg/mL[10]
Cinnamamide derivative (17a)Cancer cells<10 µg/mL[10]
Cinnamamide derivative (17d)Cancer cells<10 µg/mL[10]

Note: The data represents related structural classes and highlights the potential for developing potent anticancer agents from hydroxybenzoic acid scaffolds.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the biological activities of this compound derivatives.

Antimicrobial Activity Assays

This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized bacterial culture is prepared and uniformly streaked onto the surface of a nutrient agar plate.[7]

  • Well Creation: Sterile cork borers are used to create wells of a specific diameter in the agar.[11]

  • Application of Test Substance: A known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A solvent control is also included.[11]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[7]

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.[7]

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.[9]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[9]

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.[9]

  • Incubation: The plate is incubated under appropriate conditions.[9]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

Anti-inflammatory Activity Assay

This in vivo model is widely used to screen for acute anti-inflammatory activity.

  • Animal Preparation: Rats are fasted overnight before the experiment.

  • Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[6]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's right hind paw.[6]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[6]

Anticancer Activity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.[1]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).[1]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.[1]

  • IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often mediated through their interaction with key cellular signaling pathways, particularly those involved in inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of many compounds. Some benzoic acid derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[12] This inhibition can prevent the transcription of pro-inflammatory cytokines and other inflammatory mediators.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_p50_p65->Nucleus Translocation DNA DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription Derivatives 2-Hydroxy-5-isopropylbenzoic Acid Derivatives Derivatives->IKK Inhibits MAPK_Pathway Stress Cellular Stress/ Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Regulates Derivatives 2-Hydroxy-5-isopropylbenzoic Acid Derivatives Derivatives->MAPKK Inhibits

References

solubility of 2-Hydroxy-5-isopropylbenzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of 2-Hydroxy-5-isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (also known as 5-isopropylsalicylic acid). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide combines qualitative information, inferred solubility characteristics based on structurally similar compounds, and detailed experimental protocols for determining solubility.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery. For an active pharmaceutical ingredient (API) like this compound, understanding its solubility in various solvents is fundamental for drug development.

The molecular structure of this compound, featuring a carboxylic acid group, a hydroxyl group, and an isopropyl group attached to a benzene ring, dictates its solubility. The polar carboxylic acid and hydroxyl groups can engage in hydrogen bonding with polar solvents, while the nonpolar isopropyl group and the benzene ring contribute to its solubility in less polar or nonpolar organic solvents.

Inferred Solubility Profile

While specific quantitative data is scarce, the solubility of this compound can be inferred from the known solubilities of structurally related compounds such as salicylic acid, 5-nitrosalicylic acid, and 4-isopropylbenzoic acid.

Table 1: Inferred Solubility of this compound in Various Solvents

Solvent ClassSpecific SolventInferred SolubilityRationale
Polar Protic WaterSparingly SolubleThe presence of polar hydroxyl and carboxylic acid groups is offset by the nonpolar isopropyl group and benzene ring. Salicylic acid itself has low water solubility, which is expected to be further reduced by the addition of the lipophilic isopropyl group. 2-Hydroxy-5-nitrobenzoic acid is very slightly soluble in water (1g in 1475ml).
MethanolSolubleThe compound is expected to be soluble in alcohols due to hydrogen bonding interactions with the hydroxyl and carboxylic acid groups. Salicylic acid and its derivatives are generally soluble in methanol[1][2].
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. Salicylic acid is soluble in ethanol[1][3][4][5]. 4-isopropylbenzoic acid is also soluble in ethanol.
Polar Aprotic AcetoneSolubleAcetone can act as a hydrogen bond acceptor, facilitating the dissolution of compounds with hydrogen bond donor groups. Salicylic acid is soluble in acetone[1][3].
Diethyl EtherSolubleThe molecule's organic character suggests solubility in ether. 2-Hydroxy-5-nitrobenzoic acid is described as "freely soluble" in diethyl ether.
Tetrahydrofuran (THF)SolubleTHF is another polar aprotic solvent that is a good solvent for many organic compounds. 5-aminosalicylic acid shows good solubility in THF[2].
Nonpolar TolueneSlightly SolubleThe nonpolar isopropyl group and benzene ring may allow for some solubility in nonpolar aromatic solvents.
HexaneInsolubleThe overall polarity of the molecule is likely too high for significant solubility in a nonpolar alkane solvent.
Aqueous Basic 5% Sodium HydroxideSolubleThe carboxylic acid group will be deprotonated by a strong base to form a highly polar and water-soluble sodium salt.
5% Sodium BicarbonateSolubleAs a carboxylic acid, it is expected to be acidic enough to react with a weak base like sodium bicarbonate to form a soluble salt.
Aqueous Acidic 5% Hydrochloric AcidInsolubleIn an acidic solution, the carboxylic acid will remain protonated, and its low aqueous solubility will be maintained.

Experimental Protocols for Solubility Determination

A precise determination of the solubility of this compound requires experimental evaluation. The following are standard methodologies that can be employed.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and is useful for classification.

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • A range of solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, toluene, hexane, 5% NaOH, 5% NaHCO₃, 5% HCl)

Procedure:

  • Add approximately 10-20 mg of this compound to a test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously mix the contents using a vortex mixer for 30-60 seconds.

  • Visually observe the mixture. Classify as:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Slightly Soluble: A portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound appears insoluble, the mixture can be gently warmed to assess the effect of temperature on solubility.

  • For solubility in aqueous acid and base, observe for effervescence with NaHCO₃ (indicating an acidic functional group) and complete dissolution.

Quantitative Solubility Determination by the Shake-Flask Method

This is a widely used method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

  • Add an excess amount of this compound to a flask containing a known volume of the solvent.

  • Seal the flask and place it in a temperature-controlled orbital shaker.

  • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted solution using the same analytical method (HPLC or UV-Vis) used for the standards.

  • Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the qualitative and quantitative solubility determination processes.

experimental_workflow cluster_qualitative Qualitative Solubility Assessment cluster_quantitative Quantitative Solubility (Shake-Flask Method) cluster_analysis_prep Analytical Method Preparation start_qual Start: Add Compound to Solvent mix Vortex Mix start_qual->mix start_quant Prepare Supersaturated Solution observe Visual Observation mix->observe classify Classify Solubility (Soluble, Slightly Soluble, Insoluble) observe->classify soluble Soluble classify->soluble Clear Solution insoluble Insoluble classify->insoluble No Dissolution slightly_soluble Slightly Soluble classify->slightly_soluble Partial Dissolution equilibrate Equilibrate (Shaker, const. T) start_quant->equilibrate sample Sample and Filter Supernatant equilibrate->sample dilute Dilute Sample sample->dilute analyze Analyze (HPLC/UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate standards Prepare Standard Solutions cal_curve Generate Calibration Curve standards->cal_curve cal_curve->analyze Use for Quantification

Caption: Experimental workflow for solubility determination.

Conclusion

References

Spectroscopic Profile of 2-Hydroxy-5-isopropylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-5-isopropylbenzoic acid (CAS No: 31589-71-6), a substituted salicylic acid derivative.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The methodologies for acquiring this data are also detailed.

Molecular Structure and Properties:

  • Molecular Formula: C₁₀H₁₂O₃[2]

  • Molecular Weight: 180.20 g/mol [2]

  • Structure: Chemical structure of this compound

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound. This data is compiled based on typical values for the functional groups present and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1]

¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)

The ¹H NMR spectrum reveals the different types of protons in the molecule. The aromatic protons are found in the downfield region (δ 6.8-7.4 ppm), while the isopropyl group protons are in the aliphatic region. The hydroxyl and carboxylic acid protons typically appear as broad singlets.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 12.0br s1H-COOH
~7.8d1HAr-H (position 6)
~7.3dd1HAr-H (position 4)
~6.9d1HAr-H (position 3)
~5.0 - 6.0br s1H-OH
~3.0sept1H-CH(CH₃)₂
~1.2d6H-CH(CH₃)₂

d: doublet, dd: doublet of doublets, sept: septet, br s: broad singlet

¹³C NMR (Carbon-13 NMR) Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is significantly downfield. Aromatic carbons appear in a characteristic region, and the isopropyl carbons are found in the upfield region.[1]

Chemical Shift (δ) ppmAssignment
~173-COOH
~158C-OH (C2)
~145C-CH(CH₃)₂ (C5)
~132Ar-CH (C6)
~125Ar-CH (C4)
~118Ar-CH (C3)
~115C-COOH (C1)
~34-CH(CH₃)₂
~24-CH(CH₃)₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
2960-2870MediumC-H stretch (Aliphatic)
1680-1710StrongC=O stretch (Carboxylic acid)
1600, 1450MediumC=C stretch (Aromatic ring)
1200-1300StrongC-O stretch
920BroadO-H bend (Carboxylic acid dimer)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

m/zRelative IntensityAssignment
180High[M]⁺ (Molecular ion)
163Moderate[M - OH]⁺
135High[M - COOH]⁺ or [M - H₂O - CO]⁺
121Moderate[M - C₃H₇]⁺
93Moderate[C₆H₅O]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The liquid height should be around 4-5 cm.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound onto the center of the ATR crystal.

  • Data Acquisition:

    • Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • For a solid sample like this compound, a direct insertion probe is often used.

    • A small amount of the sample is placed in a capillary tube at the tip of the probe.

    • The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.

    • The sample is then gently heated to promote vaporization into the ion source.

  • Ionization and Analysis:

    • In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting positive ions are accelerated out of the ion source and into the mass analyzer.

    • The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of ions at each m/z value.

  • Data Interpretation:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • The peak with the highest m/z value typically corresponds to the molecular ion [M]⁺.

    • The fragmentation pattern provides structural information about the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an unknown solid organic compound like this compound.

Spectroscopic_Workflow start Start: Unknown Solid Sample ms Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) start->ms ir Infrared (IR) Spectroscopy - Functional Group Identification start->ir nmr_prep Sample Dissolution in Deuterated Solvent start->nmr_prep structure_elucidation Structure Elucidation - Combine all spectral data ms->structure_elucidation ir->structure_elucidation h_nmr ¹H NMR Spectroscopy - Proton Environments - Connectivity (Coupling) nmr_prep->h_nmr c_nmr ¹³C NMR Spectroscopy - Carbon Environments nmr_prep->c_nmr h_nmr->structure_elucidation c_nmr->structure_elucidation final_structure Proposed Structure of This compound structure_elucidation->final_structure

Caption: Workflow for Spectroscopic Structure Elucidation.

References

Potential Therapeutic Targets of 2-Hydroxy-5-isopropylbenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-isopropylbenzoic acid, a substituted derivative of salicylic acid, is a compound of interest in pharmacological research due to its structural similarity to known anti-inflammatory agents.[1] Salicylic acid and its derivatives have a long history of therapeutic use, primarily for their anti-inflammatory, analgesic, and antipyretic properties. The addition of an isopropyl group at the 5-position of the benzoic acid backbone modifies the compound's lipophilicity and steric properties, which can influence its interaction with biological targets and its overall pharmacological profile.[1] This technical guide provides a detailed overview of the potential therapeutic targets of this compound, focusing on its role in modulating key inflammatory pathways. While direct experimental data for this specific compound is limited, this guide extrapolates its likely mechanisms of action based on the well-established pharmacology of salicylic acid derivatives and related compounds.

Primary Therapeutic Target: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for salicylic acid and its derivatives is the inhibition of cyclooxygenase (COX) enzymes.[2][3] These enzymes, existing as two main isoforms, COX-1 and COX-2, are central to the inflammatory process. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as gastric cytoprotection and platelet aggregation.[3] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by pro-inflammatory stimuli like cytokines and endotoxins.[2][3] COX-2 is responsible for the synthesis of prostaglandins that mediate inflammation, pain, and fever. Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile.

The Arachidonic Acid Cascade and Prostaglandin Synthesis

The COX enzymes catalyze the conversion of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipase A2, into prostaglandin H2 (PGH2). PGH2 is an unstable intermediate that is subsequently converted by various tissue-specific isomerases into a range of biologically active prostanoids, including prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2). These molecules are potent mediators of inflammation, contributing to vasodilation, increased vascular permeability, edema, pain sensitization, and fever. By inhibiting COX enzymes, this compound would reduce the production of these pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX COX COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, PGD2, PGF2α) PGH2->Prostaglandins Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Prostacyclin->Inflammation Thromboxane->Inflammation Compound This compound Compound->COX Inhibition

Arachidonic Acid Cascade and COX Inhibition.

Potential Secondary Therapeutic Targets

Beyond COX inhibition, salicylic acid and its derivatives have been shown to modulate other key signaling pathways involved in inflammation.

5-Lipoxygenase (5-LOX) Inhibition

The 5-lipoxygenase (5-LOX) enzyme is another important player in the metabolism of arachidonic acid. It catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to a family of pro-inflammatory mediators called leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4), are potent chemoattractants for neutrophils and are involved in various inflammatory responses. Some non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to inhibit 5-LOX in addition to COX. The potential for this compound to inhibit 5-LOX represents an additional mechanism for its anti-inflammatory activity, and dual inhibition of COX and 5-LOX is considered a promising strategy for developing anti-inflammatory agents with enhanced efficacy and reduced side effects.[4]

Modulation of NF-κB and MAPK Signaling Pathways

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes. Salicylates have been shown to inhibit the activation of NF-κB, although the exact mechanism is still under investigation.[5] One proposed mechanism is the inhibition of IKK, which prevents the degradation of IκB.[6]

The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are also crucial in mediating inflammatory responses. These pathways are activated by a variety of extracellular stimuli and regulate the expression of inflammatory genes. There is evidence to suggest that salicylates can modulate MAPK signaling, although the effects can be complex and cell-type specific.[7] For instance, salicylate has been shown to inhibit the phosphorylation and activation of ERK in response to certain inflammatory stimuli.[7]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (inactive) NFkB_active NF-κB (active) NFkB_inactive->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Gene Gene Transcription Nucleus->Gene Nuclear Translocation Proteins Pro-inflammatory Proteins (Cytokines, Chemokines, etc.) Gene->Proteins Compound This compound Compound->IKK Inhibition

NF-κB Signaling Pathway and its Inhibition.

Quantitative Data Summary

CompoundTargetAssay SystemIC50Reference
Sodium SalicylateCOX-2Human A549 cells5 µg/mL[2]
SalicylatesNF-κB activation-Dose-dependent inhibition[5]
N-(5-chlorosalicyloyl)phenethylamine (5-CSPA)NF-κB dependent luciferaseHCT116 cells15 µM[8]
N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA)NF-κB dependent luciferaseHCT116 cells17 µM[8]
SalicylateERK phosphorylationCardiac fibroblastsDose-dependent inhibition[7]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to evaluate the therapeutic potential of this compound.

Cyclooxygenase (COX) Inhibition Assay (Whole Blood Assay)

This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant human whole blood system.

Materials:

  • Fresh human venous blood collected from healthy, drug-free volunteers.

  • This compound and reference compounds (e.g., aspirin, celecoxib).

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

Protocol:

  • COX-1 Activity:

    • Aliquots of whole blood are incubated with various concentrations of this compound or a vehicle control for 1 hour at 37°C.

    • Blood is allowed to clot for 1 hour at 37°C to induce platelet activation and subsequent TXB2 production via COX-1.

    • Serum is separated by centrifugation.

    • TXB2 levels are measured using a specific EIA kit.

  • COX-2 Activity:

    • Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes.

    • Various concentrations of this compound or a vehicle control are added 30 minutes prior to the end of the incubation period.

    • Plasma is separated by centrifugation.

    • PGE2 levels are measured using a specific EIA kit.

  • Data Analysis:

    • The percentage inhibition of TXB2 (COX-1) and PGE2 (COX-2) production is calculated for each concentration of the test compound.

    • IC50 values are determined by plotting the percentage inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-based)

This assay evaluates the ability of the compound to inhibit 5-LOX activity in a cellular context.

Materials:

  • Human polymorphonuclear leukocytes (PMNs) or a suitable cell line expressing 5-LOX.

  • This compound and a reference 5-LOX inhibitor (e.g., zileuton).

  • Calcium ionophore A23187.

  • Arachidonic acid.

  • Enzyme immunoassay (EIA) kit for Leukotriene B4 (LTB4).

Protocol:

  • PMNs are isolated from fresh human blood.

  • Cells are pre-incubated with various concentrations of this compound or a vehicle control for 15 minutes at 37°C.

  • 5-LOX activity is initiated by the addition of calcium ionophore A23187 and arachidonic acid.

  • The reaction is incubated for a defined period (e.g., 10 minutes) at 37°C and then terminated.

  • The cell suspension is centrifuged, and the supernatant is collected.

  • LTB4 levels in the supernatant are quantified using an EIA kit.

  • Data Analysis:

    • The percentage inhibition of LTB4 production is calculated for each concentration of the test compound.

    • The IC50 value is determined from the dose-response curve.

NF-κB Reporter Assay (Luciferase-based)

This assay measures the effect of the compound on NF-κB transcriptional activity.

Materials:

  • A suitable cell line (e.g., HEK293, HeLa) stably or transiently transfected with a luciferase reporter construct containing NF-κB response elements.

  • This compound.

  • An NF-κB activator (e.g., TNF-α, IL-1β).

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of this compound or a vehicle control for 1 hour.

  • NF-κB is activated by adding TNF-α or another suitable stimulus and incubated for a further 6-8 hours.

  • The cells are lysed, and the luciferase substrate is added to the cell lysate.

  • Luminescence is measured using a luminometer.

  • Data Analysis:

    • The percentage inhibition of luciferase activity is calculated for each concentration of the test compound relative to the stimulated control.

    • The IC50 value is determined from the dose-response curve.

Western Blot for MAPK Phosphorylation

This method assesses the effect of the compound on the activation of MAPK pathways by detecting the phosphorylation status of key kinases.

Materials:

  • A suitable cell line (e.g., RAW 264.7 macrophages).

  • This compound.

  • A stimulus to activate MAPK pathways (e.g., LPS).

  • Cell lysis buffer and protease/phosphatase inhibitors.

  • SDS-PAGE gels and Western blotting apparatus.

  • Primary antibodies specific for phosphorylated and total forms of ERK, JNK, and p38 MAPK.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cells are seeded and grown to near confluence.

  • Cells are serum-starved for a few hours before the experiment.

  • Cells are pre-treated with various concentrations of this compound or a vehicle control for 1 hour.

  • MAPK pathways are activated by treating the cells with LPS for a short period (e.g., 15-30 minutes).

  • Cells are washed with cold PBS and lysed.

  • Protein concentration in the lysates is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against phosphorylated forms of ERK, JNK, or p38.

  • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) forms of the respective MAPKs.

  • Data Analysis:

    • The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels.

    • The percentage inhibition of phosphorylation is calculated for each concentration of the test compound.

Conclusion

This compound, as a derivative of salicylic acid, holds promise as a therapeutic agent with anti-inflammatory properties. Its primary therapeutic target is expected to be the inhibition of cyclooxygenase enzymes, particularly the inducible COX-2 isoform, which would lead to a reduction in the production of pro-inflammatory prostaglandins. Furthermore, potential secondary mechanisms of action, including the inhibition of 5-lipoxygenase and the modulation of the NF-κB and MAPK signaling pathways, could contribute to its overall anti-inflammatory profile and offer therapeutic advantages. Further in-depth investigation, including the generation of specific quantitative data on its inhibitory activities and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this compound for the treatment of inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for such future investigations.

References

The Enigmatic Natural Occurrence of 2-Hydroxy-5-isopropylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence of 2-Hydroxy-5-isopropylbenzoic acid. Despite its structural similarity to widespread natural monoterpenoids, extensive literature review reveals a notable absence of direct evidence for its isolation from any plant, microbial, or animal source. This document summarizes the existing knowledge, explores a hypothetical biosynthetic pathway based on related known enzymatic reactions, and provides detailed experimental protocols relevant to the search for and potential synthesis of this compound. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

This compound, a derivative of salicylic acid, is a compound of interest due to the well-documented biological activities of related phenolic and benzoic acid structures. While its synthesis in the laboratory is well-established, its presence in nature remains unconfirmed. This guide serves as a comprehensive resource for researchers investigating the potential natural sources and biosynthetic origins of this molecule.

Natural Occurrence: An Absence of Evidence

As of the latest literature surveys, there are no definitive reports confirming the isolation of this compound from a natural source. Phytochemical analyses of numerous plant species, including those rich in structurally similar compounds like thymol and carvacrol, have not identified this specific benzoic acid derivative. Similarly, microbial and animal metabolic studies have not reported its formation. This conspicuous absence suggests that if it does exist in nature, it is likely a minor component of complex mixtures, or it is produced under specific, yet-to-be-discovered biological conditions.

Hypothetical Biosynthesis

While direct evidence is lacking, a plausible biosynthetic pathway for this compound can be postulated based on known biochemical transformations of structurally related compounds, particularly the biosynthesis of thymol and carvacrol, which are isomers of 2-isopropyl-5-methylphenol and are abundant in plants of the Lamiaceae family.[1][2][3]

The proposed pathway initiates from the common monoterpene precursor, geranyl diphosphate (GPP), and involves key steps of cyclization, aromatization, and enzymatic carboxylation.

Known Biosynthesis of the p-Menthane Backbone (Thymol/Carvacrol)

The biosynthesis of the p-cymene skeleton, which is the backbone of this compound, is well-elucidated in plants like thyme and oregano.[4][5][6][7] It proceeds as follows:

  • Cyclization: Geranyl diphosphate (GPP) is cyclized by a terpene synthase to form γ-terpinene.[6]

  • Aromatization: A series of oxidation reactions catalyzed by cytochrome P450 monooxygenases and a short-chain dehydrogenase convert γ-terpinene into the aromatic monoterpenes thymol and carvacrol.[6][7][8] p-Cymene is also formed in this process.[6]

Thymol_Carvacrol_Biosynthesis GPP Geranyl Diphosphate gamma_Terpinene γ-Terpinene GPP->gamma_Terpinene Terpene Synthase p_Cymene p-Cymene gamma_Terpinene->p_Cymene Cytochrome P450s, Dehydrogenase Thymol Thymol p_Cymene->Thymol Hydroxylation Carvacrol Carvacrol p_Cymene->Carvacrol Hydroxylation

Postulated Carboxylation Step

The final and crucial step to form this compound from a phenolic precursor like a hypothetical 4-isopropylphenol would be a regioselective carboxylation. While this specific reaction for 4-isopropylphenol has not been reported in nature, enzymatic carboxylation of other phenolic compounds is known to occur.[9][10][11][12][13]

  • Enzymatic Analogy: Enzymes such as 2,3-dihydroxybenzoate decarboxylase and salicylic acid decarboxylase have been shown to catalyze the reverse reaction of carboxylation on various phenolic substrates.[11][12] These enzymes typically exhibit high regioselectivity, favoring carboxylation at the ortho position to an existing hydroxyl group.[11][12]

Hypothetical_Biosynthesis cluster_known Known Pathway cluster_postulated Postulated Step GPP Geranyl Diphosphate gamma_Terpinene γ-Terpinene GPP->gamma_Terpinene Terpene Synthase p_Cymene p-Cymene gamma_Terpinene->p_Cymene Aromatization Hypothetical_Phenol 4-Isopropylphenol (Hypothetical Intermediate) p_Cymene->Hypothetical_Phenol Hydroxylation Target_Compound This compound Hypothetical_Phenol->Target_Compound Phenol Carboxylase (Hypothetical)

Experimental Protocols

The following sections detail methodologies relevant to the investigation of this compound in natural matrices and through enzymatic synthesis.

Phytochemical Analysis of Plant Material

This protocol is designed for the extraction and analysis of phenolic compounds from plant tissues, such as those from the Lamiaceae family.

Table 1: Experimental Protocol for Phytochemical Analysis

StepProcedureDetails
1. Sample Preparation Plant material (e.g., leaves, stems) is dried and ground to a fine powder.Drying can be done at room temperature or in an oven at 40-60°C. Grinding increases the surface area for extraction.
2. Extraction Maceration or Soxhlet extraction with a suitable solvent (e.g., methanol, ethanol, or a mixture with water).A common ratio is 1:10 (w/v) of plant material to solvent. Extraction can be performed for 24-48 hours with agitation.
3. Filtration and Concentration The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure.Rotary evaporation is a standard method for solvent removal at a controlled temperature to prevent degradation of thermolabile compounds.
4. Fractionation (Optional) The crude extract can be fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol).This step helps to separate compounds based on their polarity and reduce the complexity of the sample for analysis.
5. Analytical Identification Analysis of the extract or fractions by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).[14][15][16][17]A C18 reverse-phase column is typically used with a gradient elution of acidified water and acetonitrile or methanol. Identification is based on retention time, UV-Vis spectrum, and mass-to-charge ratio compared to an authentic standard of this compound.

Experimental_Workflow Plant_Material Dried, Ground Plant Material Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Liquid-Liquid Fractionation (Optional) Crude_Extract->Fractionation Analysis HPLC-DAD-MS Analysis Crude_Extract->Analysis Fractions Hexane, Ethyl Acetate, etc. Fractionation->Fractions Fractions->Analysis Identification Compound Identification Analysis->Identification

Enzymatic Carboxylation of a Phenolic Precursor

This protocol describes a general method for the enzymatic carboxylation of a phenolic substrate, which could be adapted for the synthesis of this compound from 4-isopropylphenol.[11][12]

Table 2: Experimental Protocol for Enzymatic Carboxylation

StepProcedureDetails
1. Enzyme Preparation Overexpression of a suitable phenol (de)carboxylase in a host organism like E. coli.The gene for the selected enzyme is cloned into an expression vector and transformed into the host. Protein expression is induced, and cells are harvested. Lyophilized whole cells or purified enzyme can be used.
2. Reaction Setup The reaction mixture is prepared in a suitable buffer.A typical reaction contains: Phosphate or Tris buffer (pH 7.0-8.5), the phenolic substrate (e.g., 4-isopropylphenol), a bicarbonate source (e.g., KHCO₃ or NaHCO₃) as the carboxyl group donor, and the enzyme preparation.
3. Incubation The reaction is incubated at a controlled temperature with agitation.Temperatures typically range from 30-40°C. The reaction progress is monitored over time (e.g., 24-48 hours).
4. Reaction Quenching and Product Extraction The reaction is stopped by acidification (e.g., with HCl), and the product is extracted with an organic solvent (e.g., ethyl acetate).Acidification protonates the carboxylic acid, making it more soluble in the organic phase.
5. Product Analysis The extracted product is analyzed by HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.Comparison of the product's retention time and mass spectrum with an authentic standard of this compound confirms its identity.

Conclusion

The natural occurrence of this compound remains an open question in the field of natural product chemistry. While direct evidence is currently absent from the scientific literature, the existence of biosynthetic pathways for structurally analogous compounds provides a foundation for a hypothetical route to its formation in nature. The experimental protocols detailed in this guide offer a systematic approach for researchers to explore the presence of this compound in natural sources and to investigate its potential enzymatic synthesis. Further research, particularly in the phytochemical analysis of a wider range of organisms and the exploration of the substrate specificity of phenol carboxylases, is warranted to definitively determine if this compound is a yet-to-be-discovered natural product.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Hydroxy-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Hydroxy-5-isopropylbenzoic acid, a key chemical intermediate and potential bioactive molecule. The following methods are described: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and a general protocol for UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and robust technique for the analysis and quantification of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is the most common approach.[1]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the concentration of this compound in a given sample.

Materials:

  • This compound standard (≥95% purity)[2]

  • HPLC grade acetonitrile, methanol, and water

  • Phosphoric acid or potassium phosphate buffer

  • Sample containing this compound

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., 0.5% o-phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting ratio is 85:15 (aqueous:organic, v/v).[4] The pH of the aqueous phase can be adjusted to optimize peak shape.

    • Degas the mobile phase using an inline degasser or by sonication.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase or a suitable solvent.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)[3][4]

    • Mobile Phase: Isocratic elution with Acetonitrile:0.5% o-phosphoric acid in water (15:85, v/v)[4]

    • Flow Rate: 1.0 mL/min[4]

    • Injection Volume: 10 µL[4]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm or 280 nm).[3][5]

  • Analysis:

    • Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration of each standard.

    • Inject the sample solution.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation: HPLC Method Parameters (Reference Data for Related Compounds)
Parameterp-Hydroxybenzoic AcidBenzoic Acid
Linearity Range5 - 100 µg/mL5 - 200 µg/mL[1]
Correlation Coefficient (r²)≥0.999[4]Not Specified
Limit of Detection (LOD)Not Specified0.42 µg/mL[1]
Limit of Quantification (LOQ)Not Specified1.14 µg/mL[1]
Recovery93.07%[4]Not Specified
Intra-day Precision (RSD)<2%[4]<1%[3]
Inter-day Precision (RSD)<2%[4]<1%[3]

Note: This data is for structurally related compounds and should be used for reference only. Method validation according to ICH guidelines is required for this compound.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC StandardPrep Standard Solution Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC DataAcquisition Data Acquisition (Chromatogram) HPLC->DataAcquisition Calibration Calibration Curve Construction DataAcquisition->Calibration Quantification Concentration Determination DataAcquisition->Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile compounds. For compounds with low volatility like this compound, derivatization is often required to increase their volatility and improve chromatographic performance.[1]

Experimental Protocol: GC with Derivatization

Objective: To quantify this compound in a sample after derivatization.

Materials:

  • This compound standard (≥95% purity)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or an esterification agent like methanol with an acid catalyst).

  • Anhydrous solvent (e.g., pyridine, dichloromethane, or acetonitrile)

  • Sample containing this compound

  • Reaction vials with screw caps

  • Heating block or water bath

  • GC vials with inserts

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a suitable capillary column (e.g., DB-5ms, HP-5ms).

Procedure:

  • Derivatization:

    • Silylation (Example):

      • Accurately weigh the standard or sample into a reaction vial.

      • Add a suitable volume of anhydrous solvent (e.g., 100 µL of pyridine).

      • Add an excess of the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).

      • Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.[6]

      • Allow the vial to cool to room temperature.

    • Esterification (Example):

      • Dissolve the standard or sample in methanol.

      • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

      • Reflux the mixture for a defined period.

      • Neutralize the reaction mixture and extract the methyl ester into an organic solvent.

  • Standard and Sample Preparation for GC:

    • Prepare a series of calibration standards by derivatizing known concentrations of this compound.

    • Derivatize the sample in the same manner as the standards.

    • Dilute the derivatized standards and samples with a suitable solvent if necessary and transfer to GC vials.

  • Chromatographic Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Injector Temperature: 250 °C

    • Injection Mode: Split or splitless, depending on the concentration

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Detector Temperature (FID): 300 °C

  • Analysis:

    • Inject the derivatized calibration standards to construct a calibration curve.

    • Inject the derivatized sample.

    • Identify the peak corresponding to the derivatized this compound based on its retention time.

    • Quantify the analyte using the calibration curve.

Data Presentation: GC Method Parameters (Reference Data for Related Compounds)
ParameterBenzoic Acid (as methyl ester)2-Propanol
Linearity RangeNot Specified2.8 - 110.7 µg/mL[7]
Correlation Coefficient (r²)Not Specified0.99981[7]
Limit of Detection (LOD)Not Specified1.1 µg/mL[7]
Limit of Quantification (LOQ)Not Specified2.8 µg/mL[7]

Note: This data is for a related compound and a common solvent and should be used for reference only. Method validation is essential.

Visualization: GC with Derivatization Workflow

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification StandardPrep Standard Preparation Derivatization Derivatization (Silylation/Esterification) StandardPrep->Derivatization SamplePrep Sample Preparation SamplePrep->Derivatization GC GC System (Injector, Column, Detector) Derivatization->GC DataAcquisition Data Acquisition (Chromatogram) GC->DataAcquisition Calibration Calibration Curve Construction DataAcquisition->Calibration Quantification Concentration Determination DataAcquisition->Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC with derivatization.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible method for the quantification of this compound, provided the sample matrix is not complex and does not contain interfering substances that absorb at the same wavelength.

Experimental Protocol: UV-Vis Spectrophotometry

Objective: To determine the concentration of this compound in a simple matrix.

Materials:

  • This compound standard (≥95% purity)

  • Spectrophotometric grade solvent (e.g., ethanol, methanol, or a suitable buffer)

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Instrumentation:

  • UV-Vis spectrophotometer (double beam recommended)

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Perform serial dilutions to prepare a series of calibration standards.

  • Sample Preparation:

    • Dissolve the sample in the same solvent used for the standards.

    • Ensure the concentration of the analyte in the sample falls within the linear range of the calibration curve. Dilute if necessary.

    • Filter the sample if it contains any particulate matter.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the sample solution.

  • Analysis:

    • Construct a calibration curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve, applying Beer-Lambert's law.

Data Presentation: Spectrophotometric Method (Hypothetical Data)
ParameterExpected Value
λmaxTo be determined experimentally
Linearity RangeTo be determined experimentally
Molar Absorptivity (ε)To be determined experimentally
Correlation Coefficient (r²)>0.99

Note: All parameters must be determined experimentally for this compound in the specific solvent used.

Visualization: UV-Vis Spectrophotometry Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_quant Quantification StandardPrep Standard Solution Preparation LambdaMax Determine λmax StandardPrep->LambdaMax Spectrophotometer Measure Absorbance StandardPrep->Spectrophotometer SamplePrep Sample Preparation SamplePrep->Spectrophotometer LambdaMax->Spectrophotometer Calibration Calibration Curve (Beer's Law Plot) Spectrophotometer->Calibration Quantification Concentration Determination Spectrophotometer->Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by UV-Vis spectrophotometry.

References

Application Notes and Protocols: 2-Hydroxy-5-isopropylbenzoic Acid as a Versatile Starting Material for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and therapeutic potential of 2-hydroxy-5-isopropylbenzoic acid. This readily available starting material, a salicylic acid derivative, offers a versatile scaffold for the development of novel compounds with promising anti-inflammatory and antimicrobial activities. The protocols and data presented herein are derived from established methodologies and studies on closely related hydroxybenzoic acid derivatives, providing a solid foundation for further research and development.

Introduction

This compound is a bifunctional molecule possessing both a carboxylic acid and a phenolic hydroxyl group, making it an ideal candidate for a variety of chemical modifications.[1] Its inherent biological properties, including anti-inflammatory, analgesic, and antimicrobial effects, provide a strong rationale for its use as a lead structure in drug discovery programs.[1] This document outlines synthetic strategies to generate novel amide and ester derivatives and presents their potential biological activities, supported by experimental protocols and quantitative data from analogous compound series.

Synthetic Pathways and Compound Diversification

The chemical reactivity of this compound at its carboxylic acid and phenolic hydroxyl moieties allows for the straightforward synthesis of a diverse library of derivatives. The two primary routes for derivatization are the formation of amides and esters.

A general workflow for the synthesis and evaluation of novel derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound B Activation of Carboxylic Acid (e.g., SOCl2, DCC) A->B D Amide or Ester Derivatives B->D C Amine or Alcohol C->D E In vitro Assays (Enzyme Inhibition, Antimicrobial) D->E F Cell-based Assays (Cytotoxicity, Anti-inflammatory) E->F G Lead Compound Identification F->G

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Amide derivatives of hydroxybenzoic acids have shown significant potential as anti-inflammatory and antimicrobial agents. A common and effective method for their synthesis involves the activation of the carboxylic acid group followed by reaction with a primary or secondary amine.

Esterification of the carboxylic acid group is another straightforward approach to modify the physicochemical properties of the parent molecule, which can lead to enhanced biological activity and improved pharmacokinetic profiles.

Biological Activities and Therapeutic Potential

Derivatives of this compound are anticipated to exhibit a range of biological activities, primarily focusing on anti-inflammatory and antimicrobial effects.

Chronic inflammation is a key factor in a multitude of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment for inflammatory conditions. Most NSAIDs function by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. A promising strategy in the development of safer NSAIDs is the dual inhibition of both COX and 5-lipoxygenase (5-LOX) pathways, which would not only block prostaglandin production but also the synthesis of pro-inflammatory leukotrienes.

The inflammatory cascade involving COX and 5-LOX is illustrated below.

G A Cell Membrane Phospholipids B Arachidonic Acid A->B C COX-1 / COX-2 B->C E 5-LOX B->E D Prostaglandins C->D G Inflammation D->G F Leukotrienes E->F F->G

Caption: Arachidonic acid cascade and the role of COX and 5-LOX enzymes.

Many anti-inflammatory agents exert their effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory genes.

The NF-κB signaling pathway is a critical regulator of the inflammatory response.

G A Inflammatory Stimuli (e.g., LPS) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) Translocation to Nucleus C->D E Gene Transcription of Pro-inflammatory Mediators (COX-2, iNOS, Cytokines) D->E

Caption: Simplified NF-κB signaling pathway in inflammation.

The emergence of antibiotic-resistant bacteria is a major global health concern, necessitating the development of new antimicrobial agents. Hydroxybenzoic acid derivatives, including esters and Schiff bases, have demonstrated promising antimicrobial activity against a range of pathogens.

Quantitative Data

The following tables summarize quantitative biological data for derivatives of molecules structurally related to this compound, providing a benchmark for the expected potencies of novel compounds.

Table 1: Anti-inflammatory Activity of Related Hydroxybenzamide Derivatives

Compound IDTargetAssayIC50 (µM)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide DerivativeTrypsinProteinase Inhibitory0.04-0.07 mg/mL[2]
Acetylsalicylic acid (Aspirin)TrypsinProteinase Inhibitory0.4051 mg/mL[2]

Table 2: Antimicrobial Activity of Related Benzoic Acid Derivatives

Compound IDOrganismMIC (µM/mL or mg/mL)Reference
Schiff Base of p-hydroxybenzoic acid (Compound 14)General Antimicrobial1.50 µM/mL[2]
N-(2-bromo-phenyl)-2-hydroxy-benzamide DerivativesGram-positive bacteria2.5–5.0 mg/mL[2]
4-hydroxy-N-p-tolylbenzamideE. coli3.12 µg/mL[3]
4-hydroxy-N-p-tolylbenzamideB. subtilis6.25 µg/mL[3]

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of novel derivatives, based on established methods for similar compounds.

  • Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or THF), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amide Formation: Dissolve the crude acyl chloride in a dry, inert solvent.

  • To this solution, add the desired primary or secondary amine (1.1 equivalents) and a base (e.g., triethylamine or pyridine, 2 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted amide.

This protocol is based on a colorimetric COX inhibitor screening assay.

  • Reagent Preparation: Prepare the assay buffer, heme, and enzyme (COX-2) solutions according to the manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • Add the assay buffer to each well of a 96-well plate.

    • Add the test compound dilutions to the sample wells.

    • Add the COX-2 enzyme to all wells except the background control.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium and incubate overnight at 37 °C.

  • Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent and make serial two-fold dilutions in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel compounds with significant therapeutic potential. The straightforward derivatization to amides and esters, coupled with the inherent biological activity of the salicylic acid scaffold, provides a rich platform for the discovery of new anti-inflammatory and antimicrobial agents. The protocols and data presented in these application notes offer a solid foundation for researchers to explore the chemical space around this promising molecule and to develop new lead compounds for further preclinical and clinical investigation.

References

Application Notes and Protocols for Testing the Anti-inflammatory Effects of 2-Hydroxy-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental protocol to investigate the anti-inflammatory properties of 2-Hydroxy-5-isopropylbenzoic acid. This document outlines the necessary in vitro assays to determine the compound's efficacy and elucidate its mechanism of action, focusing on key inflammatory pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. This compound, a derivative of salicylic acid, is a compound with potential anti-inflammatory activity.[1] This protocol details the experimental procedures to validate and characterize these effects.

Experimental Objectives

The primary objectives of this experimental protocol are to:

  • Determine the in vitro inhibitory activity of this compound on the COX-2 enzyme.

  • Evaluate the effect of this compound on the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in a cellular model of inflammation.

  • Investigate the potential mechanism of action by examining the compound's influence on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Experimental Workflow

The following diagram outlines the overall experimental workflow for assessing the anti-inflammatory effects of this compound.

G cluster_0 In Vitro Enzyme Assay cluster_1 Cell-Based Assays cluster_2 Measurement of Inflammatory Mediators cluster_3 Mechanism of Action Studies cox2_assay COX-2 Inhibition Assay supernatant_collection Supernatant Collection cell_culture RAW 264.7 Cell Culture lps_stimulation LPS Stimulation cell_culture->lps_stimulation compound_treatment Treatment with This compound lps_stimulation->compound_treatment compound_treatment->supernatant_collection cell_lysis Cell Lysis compound_treatment->cell_lysis no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant_collection->no_assay tnf_assay TNF-α ELISA supernatant_collection->tnf_assay il6_assay IL-6 ELISA supernatant_collection->il6_assay western_blot Western Blot Analysis (NF-κB, MAPK pathways) cell_lysis->western_blot

Figure 1: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

Key Experimental Protocols

COX-2 Inhibition Assay (Fluorometric)

This assay will determine the direct inhibitory effect of this compound on the activity of the COX-2 enzyme.

Materials:

  • COX-2 Inhibitor Screening Kit (Fluorometric)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • 96-well black microplate

  • Microplate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the compound in assay buffer to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Assay Setup: To a 96-well plate, add the appropriate reagents for the enzyme control, inhibitor control (e.g., celecoxib), and test compound wells according to the kit manufacturer's instructions.

  • Enzyme Addition: Add the COX-2 enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in kinetic mode for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

ParameterValue
EnzymeHuman recombinant COX-2
SubstrateArachidonic Acid
Detection MethodFluorometric
Wavelengths (Ex/Em)535/587 nm
Positive ControlCelecoxib
Test Compound Concentrations0.1, 1, 10, 50, 100 µM
Cell Culture and LPS-Induced Inflammation

The murine macrophage cell line RAW 264.7 will be used as a model for inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, will be used to induce an inflammatory response.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • 96-well and 6-well cell culture plates

  • MTT assay kit for cell viability

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates (for NO, TNF-α, and IL-6 assays) or 6-well plates (for Western blot analysis) and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the cell culture medium and incubate for 24 hours.

  • Supernatant and Cell Lysate Collection: After incubation, collect the cell culture supernatant for the measurement of NO, TNF-α, and IL-6. Lyse the remaining cells for Western blot analysis.

  • Cell Viability Assay: In a separate plate, perform an MTT assay to ensure that the tested concentrations of this compound are not cytotoxic to the RAW 264.7 cells.

Measurement of Inflammatory Mediators

The levels of NO, TNF-α, and IL-6 in the cell culture supernatant will be quantified to assess the anti-inflammatory effect of the test compound.

a) Nitric Oxide (NO) Assay (Griess Reagent):

  • Mix 100 µL of the collected cell culture supernatant with 100 µL of Griess reagent.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a sodium nitrite standard curve.

b) TNF-α and IL-6 ELISA:

  • Use commercially available ELISA kits for mouse TNF-α and IL-6.

  • Follow the manufacturer's instructions for the assay procedure.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the concentrations of TNF-α and IL-6 based on their respective standard curves.

MediatorAssay MethodDetection WavelengthStandard
Nitric Oxide (NO)Griess Assay540 nmSodium Nitrite
TNF-αELISA450 nmRecombinant Mouse TNF-α
IL-6ELISA450 nmRecombinant Mouse IL-6
Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This analysis will determine if this compound inhibits inflammation by modulating the NF-κB and/or MAPK signaling pathways.

Procedure:

  • Protein Extraction: Extract total protein from the cell lysates collected in the cell-based assay.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key proteins in the NF-κB (p-IκBα, p-p65) and MAPK (p-p38, p-ERK, p-JNK) pathways. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in inflammation that will be investigated in this protocol.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB_p65_p50 IκBα-p65/p50 Complex IKK->IkB_p65_p50 phosphorylates IκBα IkB IκBα p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates IkB_p65_p50->p65_p50 releases DNA DNA p65_p50_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_genes transcribes

Figure 2: The NF-κB signaling pathway in inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 activates MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 activates JNK->AP1 activates ERK->AP1 activates DNA DNA AP1->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes DNA->Pro_inflammatory_genes transcribes

Figure 3: The MAPK signaling pathway in inflammation.

Data Presentation and Interpretation

All quantitative data from the assays should be presented in a clear and organized manner. The results from the COX-2 inhibition assay, NO assay, and ELISA for TNF-α and IL-6 should be summarized in tables, including mean values, standard deviations, and statistical significance.

Example Data Table:

Compound Concentration (µM)% COX-2 Inhibition (Mean ± SD)NO Production (µM) (Mean ± SD)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Vehicle Control0
LPS ControlN/A
1
10
50
Positive Control

The results from the Western blot analysis should be presented as representative blot images, with corresponding densitometry data summarized in bar graphs to show the relative changes in protein phosphorylation. A significant reduction in the levels of inflammatory mediators and the phosphorylation of key signaling proteins by this compound would indicate its potential as an anti-inflammatory agent.

By following this comprehensive protocol, researchers can effectively evaluate the anti-inflammatory properties of this compound and gain insights into its underlying mechanisms of action. This information is critical for the further development of this compound as a potential therapeutic agent.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Hydroxy-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Hydroxy-5-isopropylbenzoic acid, also known as 3-isopropyl salicylic acid or o-thymotic acid, is a salicylic acid derivative with potential applications in the pharmaceutical and chemical industries.[1][2] Its structural similarity to salicylic acid suggests its potential for anti-inflammatory, analgesic, and antimicrobial properties.[1] Accurate and reliable analytical methods are crucial for its quantification in various matrices during research, development, and quality control. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Principle

The method employs reversed-phase HPLC with a C18 column to separate this compound from potential impurities.[1] The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.[1] An acidic mobile phase is utilized to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. Detection is performed using a UV detector at a wavelength optimized for the analyte. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.[1][3]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.[4][5]

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC System Agilent 1200 Series or equivalent
Column C18, 5 µm, 4.6 mm x 150 mm (e.g., Hypersil GOLD C18)[3]
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (v/v)
Gradient Isocratic or Gradient (see Table 2 for a gradient example)
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL[4]
Column Temperature 25 °C[6]
Detection Wavelength 230 nm[6]
Run Time Approximately 10 minutes

Table 2: Example Gradient Elution Program

Time (min)% Acetonitrile% 0.1% Phosphoric Acid
0.04060
5.08020
7.08020
7.14060
10.04060

2. Reagent and Standard Preparation

  • Reagents: HPLC grade acetonitrile, phosphoric acid, and water are required.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[3]

3. Sample Preparation

The sample preparation will vary depending on the matrix. The following is a general procedure for a solid sample:

  • Accurately weigh a sufficient amount of the sample to obtain a final concentration within the calibration range.

  • Dissolve the sample in a suitable volume of methanol, using sonication if necessary to ensure complete dissolution.[3][5]

  • Dilute the solution with the mobile phase to the desired final concentration.[3]

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[5]

4. Method Validation Parameters

For researchers and drug development professionals, validation of the analytical method is critical. The following parameters should be assessed according to ICH guidelines:

Table 3: Method Validation Parameters

ParameterSpecification
Linearity r² ≥ 0.999 over the concentration range[4]
Accuracy (Recovery) 98-102%
Precision (RSD) ≤ 2% for intra-day and inter-day analysis[4]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for the analyte should be well-resolved from other components.

Workflow and Data Analysis

The overall workflow for the analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation hplc_injection HPLC Injection standard_prep->hplc_injection calibration_curve Calibration Curve Generation standard_prep->calibration_curve Standard Concentrations sample_prep Sample Preparation sample_prep->hplc_injection chromatography Chromatographic Separation hplc_injection->chromatography uv_detection UV Detection chromatography->uv_detection peak_integration Peak Integration uv_detection->peak_integration peak_integration->calibration_curve Peak Areas quantification Quantification peak_integration->quantification Sample Peak Area calibration_curve->quantification report Report Generation quantification->report

Caption: Experimental workflow for HPLC analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound using reversed-phase HPLC. The described method is straightforward, robust, and can be readily implemented in a laboratory setting for routine analysis. Proper method validation should be performed to ensure the reliability of the results for specific applications.

References

Application Note: A Colorimetric Assay for the Quantification of 2-Hydroxy-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

2-Hydroxy-5-isopropylbenzoic acid, a salicylic acid derivative, is a compound of interest in pharmaceutical and chemical research. Accurate quantification of this analyte is crucial for various applications, including drug development, quality control, and metabolic studies. This application note describes a detailed protocol for the colorimetric determination of this compound using a method based on the well-established 4-aminoantipyrine (4-AAP) reaction.

The assay is based on the oxidative coupling of 4-aminoantipyrine with phenolic compounds in an alkaline medium, catalyzed by an oxidizing agent such as potassium ferricyanide. This reaction results in the formation of a colored product that can be quantified spectrophotometrically. While the para-position to the hydroxyl group in this compound is substituted with a carboxyl group, this substituent is expelled during the reaction, allowing for the formation of a colored quinoneimine dye.[1] This method offers a balance of sensitivity, simplicity, and accessibility for researchers.

Additionally, a simpler, semi-quantitative method using ferric chloride is also presented as a rapid preliminary test.

Principle of the Methods

4-Aminoantipyrine (4-AAP) Method

Under alkaline conditions (pH ~10), 4-aminoantipyrine reacts with this compound in the presence of potassium ferricyanide. The reaction proceeds via an oxidative coupling mechanism where the carboxyl group at the para-position is displaced, leading to the formation of a reddish-brown antipyrine dye.[1][2] The intensity of the color, which is proportional to the concentration of the phenolic compound, is measured at approximately 510 nm.[2]

Ferric Chloride Method

Phenols react with ferric chloride (FeCl₃) to form a colored complex.[3] This reaction is typically rapid and results in a purple-colored complex with a maximum absorbance around 540 nm.[4] While simple, this method is generally less sensitive and specific than the 4-AAP method and is best suited for qualitative or semi-quantitative analysis.

Materials and Reagents

  • This compound (analytical standard)

  • 4-Aminoantipyrine (4-AAP)

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Ammonium hydroxide (NH₄OH)

  • Ammonium chloride (NH₄Cl)

  • Chloroform (CHCl₃) - Optional, for extraction and increased sensitivity

  • Ferric chloride (FeCl₃)

  • Deionized water

  • Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Experimental Protocols

Method 1: 4-Aminoantipyrine (4-AAP) Colorimetric Assay

This protocol is adapted from established methods for the determination of phenolic compounds in aqueous samples.[5][6][7][8]

1. Reagent Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound and dissolve it in 100.0 mL of deionized water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create standards in the desired concentration range (e.g., 1-10 µg/mL).

  • Ammonium Hydroxide Buffer (pH 10.0): Dissolve 16.9 g of ammonium chloride in 143 mL of concentrated ammonium hydroxide and dilute to 250 mL with deionized water. Adjust pH if necessary.

  • 4-Aminoantipyrine Solution (2% w/v): Dissolve 2.0 g of 4-AAP in 100 mL of deionized water. Prepare this solution fresh daily.

  • Potassium Ferricyanide Solution (8% w/v): Dissolve 8.0 g of K₃[Fe(CN)₆] in 100 mL of deionized water. Prepare this solution fresh weekly.

2. Assay Procedure:

  • Pipette 10.0 mL of each working standard solution and the sample solution into separate labeled test tubes. A blank containing 10.0 mL of deionized water should also be prepared.

  • To each tube, add 0.5 mL of the ammonium hydroxide buffer (pH 10.0) and mix.

  • Add 1.0 mL of the 4-aminoantipyrine solution to each tube and mix thoroughly.

  • Add 1.0 mL of the potassium ferricyanide solution to each tube and mix immediately.

  • Allow the color to develop for 15 minutes at room temperature.

  • Measure the absorbance of the solutions at 510 nm using the blank to zero the spectrophotometer.

3. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the working standards against their corresponding concentrations.

  • Determine the concentration of this compound in the unknown sample by interpolating its absorbance value on the calibration curve.

Method 2: Ferric Chloride Semi-Quantitative Assay

1. Reagent Preparation:

  • Ferric Chloride Solution (2% w/v): Dissolve 2.0 g of FeCl₃ in 100 mL of deionized water.

2. Assay Procedure:

  • To 1.0 mL of the sample solution in a test tube, add 2-3 drops of the 2% ferric chloride solution.

  • Observe any immediate color change. The formation of a purple color indicates the presence of the phenolic group.[3]

  • The intensity of the color can be visually compared to standards of known concentrations for a semi-quantitative estimation. For more quantitative results, the absorbance can be measured at approximately 540 nm after a fixed time interval.[4]

Data Presentation

The following tables provide an example of expected data for the 4-AAP assay.

Table 1: Calibration Data for this compound using the 4-AAP Method.

Standard Concentration (µg/mL)Absorbance at 510 nm (AU)
0.0 (Blank)0.000
1.00.125
2.50.310
5.00.620
7.50.935
10.01.250

Table 2: Sample Analysis.

Sample IDAbsorbance at 510 nm (AU)Calculated Concentration (µg/mL)
Unknown 10.4503.6
Unknown 20.7806.2

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standards Standards Mix Mix Sample/Standard + Buffer + 4-AAP + K3[Fe(CN)6] Standards->Mix Sample Sample Sample->Mix Reagents Reagents Reagents->Mix Incubate Incubate 15 min (Color Development) Mix->Incubate Measure_Abs Measure Absorbance at 510 nm Incubate->Measure_Abs Cal_Curve Calibration Curve Measure_Abs->Cal_Curve Concentration Determine Concentration Cal_Curve->Concentration

Caption: Experimental workflow for the 4-AAP colorimetric assay.

reaction_mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Phenol 2-Hydroxy-5-isopropyl- benzoic acid Dye Colored Antipyrine Dye Phenol->Dye Oxidative Coupling Displaced Displaced COOH group Phenol->Displaced Elimination 4AAP 4-Aminoantipyrine 4AAP->Dye Oxidant K3[Fe(CN)6] (Oxidizing Agent) Oxidant->Dye Alkaline Alkaline pH (~10) Alkaline->Dye

Caption: Simplified reaction mechanism of the 4-AAP assay.

Discussion

The 4-aminoantipyrine method provides a reliable and sensitive means for quantifying this compound. It is important to note that this method is susceptible to interference from other phenolic compounds that may be present in the sample matrix. Therefore, a sample distillation or extraction step may be necessary for complex samples to improve selectivity.[5][8] The pH of the reaction is a critical parameter and should be carefully controlled to ensure reproducible results.[1] For enhanced sensitivity, the colored product can be extracted into an organic solvent like chloroform, which also helps to eliminate some water-soluble interferences.[1][6]

The ferric chloride test, while not as robust, serves as a useful and rapid screening tool. The color development can be instantaneous, providing a quick confirmation of the presence of the phenolic hydroxyl group.

Conclusion

This application note provides two detailed protocols for the colorimetric determination of this compound. The 4-aminoantipyrine method is recommended for accurate and sensitive quantification, while the ferric chloride method is suitable for rapid, semi-quantitative screening. Researchers should validate the chosen method within their specific sample matrix to ensure accuracy and reliability.

References

Application Notes and Protocols for 2-Hydroxy-5-isopropylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-isopropylbenzoic acid, a derivative of salicylic acid, presents a scaffold of significant interest in medicinal chemistry. Its structural features, including the carboxylic acid, hydroxyl group, and the lipophilic isopropyl substituent, provide a foundation for the development of novel therapeutic agents. Research indicates that this compound and its derivatives possess a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. These notes provide an overview of its applications, relevant biological data for structurally related compounds, and detailed protocols for its synthesis and biological evaluation.

Chemical and Physical Properties

PropertyValue
CAS Number 31589-71-6
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol [1]
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as ethanol, methanol, and acetone.
Structure
Chemical structure of this compound
Source: PubChem CID 353457

Applications in Medicinal Chemistry

This compound serves as a versatile building block for the synthesis of more complex molecules and as a lead compound for the discovery of new drugs.[2] Its primary areas of investigation include:

  • Anti-inflammatory Activity: As a salicylic acid derivative, it is explored for its potential to inhibit inflammatory pathways.[2]

  • Analgesic Effects: Studies in animal models suggest its potential as a pain-relieving agent.[2]

  • Antimicrobial Properties: Preliminary investigations indicate potential activity against various microbes.[2]

  • Sirtuin Inhibition: Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a target for metabolic diseases and cancer.

Data Presentation: Biological Activities of Structurally Related Compounds

Table 1: Anti-inflammatory and Analgesic Activity of Benzoic Acid Derivatives

CompoundAssayTargetIC₅₀ / ED₅₀Reference
5-Acetamido-2-hydroxy benzoic acidAcetic acid-induced writhing (in vivo)Analgesia4.95 mg/kg[3]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10)COX-2 Inhibition (in vitro)COX-20.69 µM[4][5]
(2S,3S)-2-benzyl-2-methyl-4-nitro-3-phenylbutanoic acid (FM12)COX-2 Inhibition (in vitro)COX-20.18 µM[4][5]

Table 2: Antimicrobial Activity of Hydroxybenzoic Acid Derivatives

CompoundMicroorganismMIC (Minimum Inhibitory Concentration)Reference
2,4-Dihydroxybenzoic acidE. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicans2 mg/mL[6]
3,4-Dihydroxybenzoic acidE. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicans2 mg/mL[6]
5-(p-hydroxybenzoyl) shikimic acidMethicillin-resistant Staphylococcus haemolyticus100 µg/mL
5-(p-hydroxybenzoyl) shikimic acidEscherichia coli100 µg/mL

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves the carboxylation of p-isopropylphenol, analogous to the Kolbe-Schmitt reaction for the synthesis of salicylic acid.

Materials:

  • p-Isopropylphenol

  • Sodium hydroxide

  • Carbon dioxide (high pressure)

  • Sulfuric acid

  • Ethanol

  • Autoclave/pressure reactor

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium p-isopropylphenoxide: Dissolve p-isopropylphenol in an aqueous solution of sodium hydroxide. Evaporate the water under reduced pressure to obtain the dry sodium salt.

  • Carboxylation: Place the dry sodium p-isopropylphenoxide in a high-pressure autoclave. Heat the reactor to 120-140°C and introduce carbon dioxide gas at a pressure of 5-7 atm. Maintain the reaction for several hours.

  • Acidification: After cooling, dissolve the reaction mixture in water and acidify with dilute sulfuric acid until a precipitate forms.

  • Purification: Filter the crude this compound and recrystallize from hot ethanol/water to obtain the purified product.

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX-2) Inhibition

This protocol is a general method to assess the inhibitory activity of compounds against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Celecoxib (positive control)

  • Tris-HCl buffer (pH 8.0)

  • Enzyme immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microplate, add the Tris-HCl buffer, the COX-2 enzyme, and different concentrations of the test compound or celecoxib.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the concentration of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

This protocol is a standard method for evaluating the peripheral analgesic activity of a compound in mice.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compound (this compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Indomethacin (positive control)

  • 0.6% acetic acid solution

  • Syringes and needles for oral and intraperitoneal administration

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Divide the mice into groups (vehicle control, positive control, and test compound groups).

  • Administer the test compound or indomethacin orally to the respective groups. Administer the vehicle to the control group.

  • After a specific pre-treatment time (e.g., 30 or 60 minutes), inject 0.6% acetic acid solution intraperitoneally to induce writhing.

  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Test compound (this compound)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the test compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Synthesis_Workflow p_isopropylphenol p-Isopropylphenol sodium_salt Sodium p-isopropylphenoxide p_isopropylphenol->sodium_salt Deprotonation naoh NaOH carboxylation Carboxylation (Kolbe-Schmitt Reaction) sodium_salt->carboxylation co2 CO₂ (High Pressure) acidification Acidification carboxylation->acidification h2so4 H₂SO₄ crude_product Crude Product acidification->crude_product recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization final_product This compound recrystallization->final_product

Caption: Synthetic workflow for this compound.

Anti_inflammatory_Pathway membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid Phospholipase A₂ cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE₂) cox2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation salicylic_acid_derivative This compound salicylic_acid_derivative->cox2 Inhibition

Caption: Postulated anti-inflammatory mechanism via COX-2 inhibition.

Experimental_Workflow_Analgesia start Start: Acetic Acid-Induced Writhing Test animal_grouping Group Animals (Control, Positive Control, Test) start->animal_grouping drug_admin Oral Administration (Vehicle, Indomethacin, Test Compound) animal_grouping->drug_admin pretreatment Pre-treatment Period (30-60 min) drug_admin->pretreatment acetic_acid Intraperitoneal Injection of 0.6% Acetic Acid pretreatment->acetic_acid observation Observe and Count Writhes (20 min) acetic_acid->observation data_analysis Data Analysis (% Inhibition) observation->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo analgesic activity assay.

References

Application Notes and Protocols for Crystallization of 2-Hydroxy-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Hydroxy-5-isopropylbenzoic acid via crystallization. The selection of an appropriate solvent and a carefully controlled crystallization process are critical for obtaining high-purity crystals, which is a crucial step in pharmaceutical development and chemical research.

Introduction

This compound, a derivative of salicylic acid, possesses a molecular structure that lends itself to purification by crystallization.[1] The presence of both a carboxylic acid and a phenolic hydroxyl group allows for specific solvent interactions that can be exploited for effective purification.[1] The principles of crystallization rely on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures.[2][3] Generally, the compound should be highly soluble in the chosen solvent at elevated temperatures and sparingly soluble at lower temperatures to ensure a high recovery yield.[4]

Solvent Selection

The choice of solvent is paramount for successful crystallization. Ideal solvents for this compound are polar protic solvents, given the compound's functional groups. Based on the behavior of the parent compound, salicylic acid, the following solvents and solvent systems are recommended for initial screening:

  • Water: Salicylic acid exhibits low solubility in cold water but significantly higher solubility in hot water, making it a primary candidate for single-solvent recrystallization.[2][3]

  • Ethanol: Provides good solubility at room temperature.[4]

  • Ethanol-Water Mixture: This binary solvent system is highly effective. The compound is dissolved in a minimal amount of hot ethanol, and water is then added as an anti-solvent to induce precipitation upon cooling.[4]

  • Isopropanol: As a protic solvent, isopropanol is also a viable candidate.[5]

The selection should be guided by preliminary solubility tests to determine the solvent that provides a significant solubility differential between hot and cold conditions.

Experimental Protocols

Below are detailed protocols for single-solvent and two-solvent crystallization of this compound.

Protocol 1: Single-Solvent Recrystallization (Using Water)

This method is suitable when a single solvent (e.g., water) demonstrates a significant difference in solubility for the compound at high and low temperatures.

  • Dissolution: In a beaker or Erlenmeyer flask, add the impure this compound. For every 1 gram of the compound, start by adding 10-15 mL of deionized water.[3][6] Heat the mixture on a hot plate with stirring. Add small portions of hot water until the solid completely dissolves.[7] It is crucial to use the minimum amount of hot solvent to achieve a saturated solution and maximize the yield.[4]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration.[2][3] This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization on the filter paper.[6]

  • Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Avoid disturbing the solution during this phase. Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for at least 15-30 minutes to maximize crystal precipitation.[2][7]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (in this case, water) to remove any residual soluble impurities from the crystal surfaces.[2]

  • Drying: Dry the crystals in a drying oven at a temperature below the compound's melting point or in a desiccator under vacuum until a constant weight is achieved.[2][6]

Protocol 2: Two-Solvent Recrystallization (Using Ethanol and Water)

This method is employed when the compound is too soluble in one solvent at room temperature but insoluble in another, and the two solvents are miscible.[3]

  • Dissolution: Dissolve the impure this compound in a minimum amount of hot ethanol in a beaker or Erlenmeyer flask with stirring.[4]

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until a slight turbidity (cloudiness) appears and persists.[6] This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath to facilitate maximum crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a drying oven or a desiccator.

Data Presentation

The following table summarizes typical experimental parameters for the crystallization of this compound, based on general principles for similar compounds. These values should be optimized for specific experimental conditions.

ParameterSingle-Solvent (Water)Two-Solvent (Ethanol/Water)
Initial Solvent Volume per gram of Compound 10 - 15 mL5 - 10 mL (Ethanol)
Dissolution Temperature Near boiling point of water (100°C)Near boiling point of ethanol (~78°C)
Cooling Protocol Slow cooling to room temp, then ice bathSlow cooling to room temp, then ice bath
Cooling Time 1-2 hours at RT, 30 min in ice bath1-2 hours at RT, 30 min in ice bath
Washing Solvent Ice-cold deionized waterCold ethanol-water mixture
Typical Yield > 80% (highly dependent on purity)> 85% (highly dependent on purity)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystallization process.

Crystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Impure Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt Hot Filtration (Optional) dissolve->hot_filt Insoluble Impurities Present cool Slow Cooling (RT then Ice Bath) dissolve->cool No Insoluble Impurities hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: General workflow for the purification of this compound by crystallization.

References

gas chromatography-mass spectrometry (GC-MS) analysis of 2-Hydroxy-5-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-isopropylbenzoic acid, also known as 5-isopropylsalicylic acid, is a salicylic acid derivative with potential applications in pharmaceutical and chemical industries. Accurate and reliable quantification of this compound is crucial for research, quality control, and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and selective method for the analysis of this compound. However, due to its polarity and low volatility, derivatization is required prior to GC-MS analysis. This application note provides a detailed protocol for the analysis of this compound using GC-MS following trimethylsilyl (TMS) derivatization.

Principle

The method involves the extraction of this compound from the sample matrix, followed by a chemical derivatization step to convert the polar carboxylic acid and hydroxyl groups into their less polar and more volatile trimethylsilyl (TMS) esters and ethers. The derivatized analyte is then introduced into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for highly specific detection and quantification of the target analyte.

Experimental Protocol

Reagents and Materials
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Deionized water

  • GC-MS grade helium

  • Sample vials, syringes, and other standard laboratory glassware

Sample Preparation (Liquid-Liquid Extraction)
  • To 1 mL of an aqueous sample, add 100 µL of internal standard solution (e.g., a deuterated analog or a structurally similar compound not present in the sample).

  • Acidify the sample to pH 2-3 by adding 1M HCl.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 3-5) with another 5 mL of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • To the dried extract, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

  • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Instrumental Parameters
GC Parameter Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp 280°C
MS Parameter Setting
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity

Data Presentation

The quantitative analysis of this compound is performed by monitoring characteristic ions of its di-TMS derivative. The following table summarizes the predicted mass-to-charge ratios (m/z) for the derivatized analyte. These predictions are based on the known fragmentation patterns of silylated salicylic acid and benzoic acid derivatives.

Analyte Derivative Molecular Ion (M+) [m/z] Major Fragment Ions [m/z] Notes on Fragmentation
This compounddi-TMS324309, 281, 237, 193, 73309 : Loss of a methyl group (-CH3) from a TMS group. 281 : Loss of an isopropyl group (-C3H7). 237 : Loss of a trimethylsilanol group (-TMSO-H). 193 : Further fragmentation. 73 : Characteristic ion for a TMS group.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample acidification Acidification (pH 2-3) sample->acidification extraction Liquid-Liquid Extraction (Ethyl Acetate) acidification->extraction drying Drying (Na2SO4) extraction->drying evaporation Evaporation to Dryness drying->evaporation add_reagents Add Pyridine & BSTFA evaporation->add_reagents heating Heat at 70°C for 60 min add_reagents->heating injection GC Injection heating->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Figure 1. Experimental workflow for GC-MS analysis.

logical_relationship cluster_analyte Target Analyte cluster_process Analytical Process cluster_result Outcome analyte This compound (Polar, Low Volatility) derivatization Derivatization (Silylation) analyte->derivatization increases volatility gcms GC-MS Analysis derivatization->gcms enables analysis result Volatile, Thermally Stable Derivative for Accurate Quantification gcms->result yields

Figure 2. Logical relationship of the analytical strategy.

Application Note: Protocol for Derivatization of 2-Hydroxy-5-isopropylbenzoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, direct GC analysis of polar molecules like 2-Hydroxy-5-isopropylbenzoic acid is challenging due to their low volatility and potential for thermal degradation. This compound contains both a phenolic hydroxyl (-OH) and a carboxylic acid (-COOH) group, which are active sites for hydrogen bonding, leading to poor peak shape and low sensitivity. Derivatization is a crucial sample preparation step that chemically modifies these functional groups to increase analyte volatility and thermal stability, making them amenable to GC analysis.[1][2][3] This application note provides a detailed protocol for the silylation of this compound, a common and effective derivatization technique.

Principle of Silylation Silylation involves replacing the active hydrogen atoms in the hydroxyl and carboxylic acid groups with a nonpolar trimethylsilyl (TMS) group.[2] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.[4][5] The resulting TMS derivatives are significantly more volatile, less polar, and more thermally stable than the parent compound, leading to improved chromatographic separation, peak symmetry, and detection limits.[4][6]

Experimental Protocol: Silylation with BSTFA + TMCS

This protocol outlines a general procedure for the derivatization of this compound. Optimal conditions may vary depending on the sample matrix and instrumentation, and therefore, method validation is recommended.

1. Materials and Reagents

  • Analyte: this compound standard or sample extract.

  • Silylating Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).

  • Solvent (Anhydrous): Pyridine, Acetonitrile, or Chloroform.

  • Internal Standard (Optional): A non-interfering compound such as p-toluic acid.[7]

  • Equipment:

    • GC-MS system with a suitable capillary column (e.g., low-bleed nonpolar or semi-polar column).

    • Reaction vials (2 mL) with PTFE-lined caps.

    • Heating block or oven capable of maintaining 60-80°C.

    • Vortex mixer.

    • Nitrogen gas stream evaporator.

    • Microsyringes.

2. Sample Preparation

  • Accurately weigh or pipette a known amount of the sample containing this compound into a reaction vial.

  • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at approximately 60°C.[1] It is critical to remove all moisture, as water can deactivate the silylating reagent.[5][8]

  • If using an internal standard for quantification, add it to the vial prior to evaporation.

3. Derivatization Procedure

  • To the dry residue in the reaction vial, add 100 µL of an anhydrous solvent (e.g., pyridine).

  • Add 100 µL of the silylating reagent (BSTFA + 1% TMCS).[1] A molar excess of the reagent is recommended to ensure the reaction proceeds to completion.[5]

  • Securely cap the vial and vortex thoroughly for 30 seconds to ensure complete mixing.

  • Place the vial in a heating block or oven set to 70°C for 60 minutes.[9][10] Note: Reaction time and temperature are critical parameters and may require optimization (e.g., 60°C for 30 minutes to 80°C for 2 hours).[1][5]

  • After heating, remove the vial and allow it to cool to room temperature.

  • The derivatized sample is now ready for GC-MS analysis. If necessary, the sample can be further diluted with an anhydrous solvent.

Data Presentation

Quantitative analysis of derivatized phenolic acids requires careful calibration and validation. The following table provides an example of the type of data that would be generated for this compound and a related compound, salicylic acid, after derivatization.

AnalyteDerivative TypeSilylating ReagentExpected Derivative Molecular Weight ( g/mol )Key Mass Fragments (m/z) (Illustrative)
This compounddi-TMSBSTFA + 1% TMCS338.5[M]+ 338, 323, 295, 249, 73
Salicylic Acid (for comparison)di-TMSBSTFA282.4[M]+ 282, 267, 223, 193, 73

Note: Key mass fragments are illustrative and based on typical fragmentation patterns of TMS-derivatized phenolic acids. The molecular ion [M]+ and fragments corresponding to the loss of a methyl group ([M-15]) are commonly observed.

GC-MS Parameters (Example)

The following are typical starting parameters for the GC-MS analysis of silylated phenolic acids. These should be optimized for the specific instrument and column used.

ParameterSetting
GC System Agilent, Thermo Fisher, or equivalent
Column Low-bleed CP-Sil 8 CB-MS (or equivalent, e.g., DB-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness[11]
Injector Splitless mode (1 µL injection volume)
Injector Temp. 280°C[11]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial 80°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 10 min.
MS System Quadrupole or Ion Trap
Ionization Mode Electron Impact (EI) at 70 eV[11]
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Range 50-550 m/z

Experimental Workflow Visualization

The following diagram illustrates the key steps in the derivatization and analysis workflow.

Derivatization_Workflow start Sample containing This compound dry Evaporate to Dryness (Nitrogen Stream, 60°C) start->dry add_reagents Add Anhydrous Solvent & Silylating Reagent (BSTFA + 1% TMCS) dry->add_reagents vortex Vortex to Mix add_reagents->vortex heat Incubate / Heat (e.g., 70°C for 60 min) vortex->heat cool Cool to Room Temperature heat->cool analyze GC-MS Analysis cool->analyze

Caption: Workflow for silylation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-Hydroxy-5-isopropylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is the Kolbe-Schmitt reaction.[1][2][3] This process involves the carboxylation of 4-isopropylphenol (the corresponding phenoxide) using carbon dioxide under elevated temperature and pressure.[1][3]

Q2: What are the starting materials for the Kolbe-Schmitt synthesis of this compound?

A2: The primary starting materials are 4-isopropylphenol, a strong base (typically sodium hydroxide or potassium hydroxide) to form the phenoxide, and carbon dioxide.[1][2][4] The reaction is followed by acidification, usually with a strong mineral acid like sulfuric acid, to yield the final product.[1]

Q3: How does the choice of alkali metal hydroxide (NaOH vs. KOH) affect the reaction?

A3: The choice of the alkali metal counter-ion significantly influences the regioselectivity of the carboxylation. Using sodium hydroxide (to form sodium 4-isopropylphenoxide) typically favors the formation of the ortho-isomer (this compound).[4][5] Conversely, using potassium hydroxide tends to yield the para-isomer (4-hydroxy-3-isopropylbenzoic acid) as the major product, especially at higher temperatures.[1][3]

Q4: Are there alternative synthesis routes?

A4: Yes, an alternative route involves the hydrolysis of a corresponding ester, such as methyl 2-hydroxy-5-isopropylbenzoate. This ester can be prepared by treating the acid with methanol and a catalyst like thionyl chloride. Subsequent hydrolysis with a base like lithium hydroxide, followed by acidification, yields the desired carboxylic acid.[6] This method can be advantageous for achieving high purity and is suitable for larger-scale production due to its mild conditions.[6]

Troubleshooting Guide

Q5: My reaction yield is consistently low. What are the potential causes and solutions?

A5: Low yields in the Kolbe-Schmitt reaction are a common issue. Several factors could be responsible:

  • Presence of Water: The reaction is highly sensitive to moisture. Reactants, solvents, and equipment must be thoroughly dried, as water can decrease the nucleophilicity of the phenoxide and reduce the overall yield.[4]

  • Insufficient Pressure: The carboxylation step requires high CO2 pressure to proceed efficiently. Traditional Kolbe-Schmitt reactions often require pressures up to 100 atm.[1] Insufficient pressure will result in poor conversion.

  • Suboptimal Temperature: Temperature control is critical. While heat is required, excessively high temperatures can lead to the formation of the thermodynamically more stable para-isomer or decomposition by-products. A typical temperature range is 120-150°C.[1][3]

  • Incomplete Phenoxide Formation: Ensure that the 4-isopropylphenol is completely deprotonated by the base before introducing carbon dioxide. This can be verified by ensuring a homogenous solution or slurry of the phenoxide salt.

Q6: I am observing a significant amount of the para-isomer (4-hydroxy-3-isopropylbenzoic acid) in my product. How can I improve the ortho-selectivity?

A6: Formation of the undesired para-isomer is a classic challenge in Kolbe-Schmitt reactions. To favor the ortho product:

  • Use Sodium Hydroxide: Employ sodium hydroxide as the base. The sodium ion forms a chelate complex with the phenoxide and CO2, which directs the carboxylation to the ortho position.[3][5]

  • Control Temperature: Lower reaction temperatures (around 125°C) generally favor the kinetically controlled ortho product.[1] Higher temperatures can cause rearrangement to the more stable para product.

  • Reaction Time: Monitor the reaction time. Prolonged heating can also promote isomerization to the para product.

Q7: The final product is difficult to purify and appears contaminated. What are common impurities and how can I remove them?

A7: Common impurities include unreacted 4-isopropylphenol, the isomeric 4-hydroxy-3-isopropylbenzoic acid, and potentially di-carboxylated products.

  • Purification Strategy: The primary purification method involves acidification of the reaction mixture followed by recrystallization.

  • Solvent Selection: Choose a suitable solvent system for recrystallization that effectively separates the desired product from the starting material and isomers. Mixtures of water with ethanol or acetone can be effective.

  • Extraction: An initial workup involving solvent extraction can help remove unreacted, less polar starting material (4-isopropylphenol) from the more polar carboxylated product salt before acidification.

Experimental Protocols & Data

Protocol 1: Kolbe-Schmitt Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Kolbe-Schmitt reaction.

1. Preparation of Sodium 4-isopropylphenoxide:

  • In a high-pressure reactor, add 4-isopropylphenol (1 equivalent).
  • Under an inert atmosphere (e.g., nitrogen or argon), add a stoichiometric amount of sodium hydroxide (1 equivalent), typically as a concentrated aqueous solution or solid pellets.
  • Heat the mixture gently under vacuum to remove all traces of water until a dry, free-flowing powder of sodium 4-isopropylphenoxide is formed. The complete removal of water is critical for high yield.[4]

2. Carboxylation:

  • Seal the reactor and pressurize it with dry carbon dioxide to 80-100 atm.[1][3]
  • Heat the reactor to 125-140°C while stirring.[3]
  • Maintain these conditions for several hours (typically 4-8 hours).

3. Workup and Purification:

  • Cool the reactor to room temperature and slowly vent the excess CO2 pressure.
  • Dissolve the solid reaction mass in hot water.
  • If necessary, filter the solution to remove any insoluble impurities.
  • Transfer the aqueous solution to a beaker and cool it in an ice bath.
  • Slowly acidify the solution with concentrated sulfuric acid or hydrochloric acid until the pH is acidic (pH ~2-3), which will precipitate the crude this compound.
  • Collect the solid product by filtration and wash it with cold water to remove inorganic salts.
  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified acid.

Table 1: Influence of Reaction Parameters on Carboxylation Yield and Selectivity
ParameterConditionExpected Outcome on YieldEffect on Ortho/Para RatioReference
Base Sodium Hydroxide (NaOH)HighFavors ortho isomer[4][5]
Potassium Hydroxide (KOH)HighFavors para isomer[1][3]
Temperature 120-140°COptimal for ortho productHigh ortho selectivity[3]
> 150°CMay decrease overall yield due to side reactionsIncreases proportion of para isomer[1]
CO2 Pressure < 50 atmLow yieldN/A[1]
80-100 atmHigh yieldN/A[1][3]
Moisture Anhydrous ConditionsMaximizes yieldN/A[4]
Presence of WaterSignificantly reduces yieldN/A[4]

Visualizations

Experimental Workflow

experimental_workflow start Starting Materials (4-Isopropylphenol, NaOH) phenoxide Anhydrous Sodium 4-Isopropylphenoxide Formation start->phenoxide Dehydration carboxylation Carboxylation (High Pressure CO2, 125-140°C) phenoxide->carboxylation workup Aqueous Workup & Acidification carboxylation->workup purification Filtration & Recrystallization workup->purification product Pure 2-Hydroxy-5- isopropylbenzoic Acid purification->product

Caption: Overall workflow for the synthesis of this compound.

Kolbe-Schmitt Reaction Mechanism

reaction_mechanism phenol 4-Isopropylphenol phenoxide Sodium 4-Isopropylphenoxide phenol->phenoxide Deprotonation naoh NaOH complex Ortho-directing Chelate Complex phenoxide->complex Electrophilic Attack co2 CO2 co2->complex intermediate Cyclohexadienone Intermediate complex->intermediate tautomerization Tautomerization & Proton Transfer intermediate->tautomerization salt Sodium 2-Hydroxy-5- isopropylbenzoate tautomerization->salt product Final Product salt->product Acidification acid H2SO4

Caption: Key steps in the Kolbe-Schmitt reaction mechanism.

References

Technical Support Center: Purification of 2-Hydroxy-5-isopropylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Hydroxy-5-isopropylbenzoic acid via recrystallization.

Troubleshooting Guides

This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why are no crystals forming, even after the solution has cooled?

Answer: This is a common issue that can arise from several factors:

  • Excess Solvent: The most likely reason for a failure to crystallize is the use of too much solvent.[1] This keeps the compound fully dissolved even at lower temperatures. To address this, you can reheat the solution to evaporate some of the solvent and then allow it to cool again slowly.[1]

  • Insufficient Cooling: The solution may not have been cooled to a low enough temperature for crystallization to occur. After cooling to room temperature, it is often beneficial to place the flask in an ice bath to maximize crystal formation.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystals have not yet started to form. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of pure this compound to the solution.

Question: The compound is "oiling out" instead of forming solid crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly. To resolve this:

  • Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent.

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling, which provides time for proper crystal lattice formation.

  • Solvent System Modification: If the problem persists, consider using a mixed solvent system. Dissolve the compound in a small amount of a solvent in which it is highly soluble, and then gradually add a solvent in which it is less soluble until the solution becomes slightly cloudy (turbid). Reheat to clarify and then cool slowly.

Question: My recrystallized product has a low yield. What are the possible reasons?

Answer: A low recovery of the purified product can be attributed to several factors throughout the recrystallization process:

  • Using Too Much Solvent: As mentioned previously, an excessive amount of solvent will retain more of your product in the solution, which is then lost during filtration.[1]

  • Premature Crystallization: If the solution cools too quickly during the hot filtration step (if performed), some of the product may crystallize along with the impurities and be discarded. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete Transfer of Crystals: Some product may be lost during the transfer of crystals from the crystallization flask to the filter funnel. Rinsing the flask with a small amount of the cold recrystallization solvent can help transfer the remaining crystals.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold will dissolve some of the product. Always use ice-cold solvent for washing.

Question: The recovered crystals are colored, but the pure compound should be colorless. How can I fix this?

Answer: The presence of color indicates that colored impurities are still present in your product. To remove these:

  • Activated Charcoal Treatment: Dissolve the impure crystals in the minimum amount of hot solvent. Add a small amount of activated charcoal to the hot solution and swirl. The colored impurities will adsorb to the surface of the charcoal.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. The filtrate should be colorless. Then, allow the filtrate to cool slowly to form pure, colorless crystals.

  • Caution with Phenolic Compounds: When using activated charcoal with phenolic compounds like this compound, be aware that some charcoals may contain ferric ions that can form colored complexes with phenols.[2] Using a high-purity, acid-washed activated charcoal can mitigate this risk.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How can I determine the purity of my recrystallized this compound?

A2: The purity of your recrystallized product can be assessed in several ways:

  • Melting Point Analysis: A pure compound will have a sharp and well-defined melting point range. Impurities will typically broaden and depress the melting point. The reported melting point for a similar compound, 2-Hydroxy-3-isopropylbenzoic acid, is 73-75 °C.

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the recrystallized product with the crude material. A pure compound should ideally show a single spot on the TLC plate.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and purity of the compound.

Q3: What are some potential impurities in synthetically prepared this compound?

A3: The impurities present will depend on the synthetic route used. If prepared via the Kolbe-Schmitt reaction from 4-isopropylphenol, potential impurities could include:[3]

  • Unreacted 4-isopropylphenol: The starting material may not have fully reacted.

  • Isomeric Products: Carboxylation might occur at other positions on the aromatic ring, leading to the formation of isomeric hydroxy-isopropylbenzoic acids.

  • Side-products from the reaction conditions: Depending on the specific reagents and conditions, other byproducts may be formed.

Data Presentation

SolventSolubility at Room Temperature (approx. 20-25°C)Solubility at Elevated TemperatureSuitability for Recrystallization
WaterSparingly SolubleModerately SolublePotentially suitable, may require a large volume of water.
EthanolSolubleVery SolubleGood solvent, often used in a mixed solvent system with water.
MethanolSolubleVery SolubleGood solvent, can be used in a mixed system with water.
AcetoneSolubleVery SolubleGood solvent, can be used in a mixed system with water or a non-polar solvent.
HexaneInsolubleSparingly SolubleCan be used as an anti-solvent in a mixed solvent system.
TolueneSparingly SolubleSolubleMay be a suitable solvent, requires testing.

Note: It is crucial to experimentally determine the solubility of your specific sample to select the most effective recrystallization solvent.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined experimentally.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. For this example, an ethanol/water mixed solvent system will be described.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture on a hot plate and stir continuously.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • Preheat a gravity filtration setup (funnel and receiving flask) with a small amount of hot solvent.

    • Filter the hot solution quickly to remove the charcoal or any other insoluble impurities.

  • Crystallization:

    • Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the point of saturation).

    • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper by drawing air through the funnel for some time.

    • For final drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point, or dry them in a desiccator under vacuum.

  • Analysis:

    • Determine the mass of the dried crystals to calculate the percent recovery.

    • Measure the melting point of the purified crystals to assess their purity.

Mandatory Visualization

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Compound 'oils out'? cool->oiling_out no_crystals No Crystals crystals_form->no_crystals No filter_dry Filter and dry crystals crystals_form->filter_dry Yes troubleshoot_no_crystals Troubleshoot: - Evaporate excess solvent - Cool further (ice bath) - Scratch flask/add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool check_purity Check Purity (Melting Point, TLC) filter_dry->check_purity oiling_out->crystals_form No handle_oiling Troubleshoot: - Reheat and add more solvent - Cool much slower - Change solvent system oiling_out->handle_oiling Yes handle_oiling->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

challenges in the scale-up synthesis of 2-Hydroxy-5-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scale-up synthesis of 2-Hydroxy-5-isopropylbenzoic acid. It is designed for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Low Yield in Kolbe-Schmitt Carboxylation

Question: We are experiencing low yields of this compound when scaling up the Kolbe-Schmitt reaction with 4-isopropylphenol. What are the potential causes and solutions?

Answer:

Low yields in a scaled-up Kolbe-Schmitt reaction can stem from several factors. Here's a breakdown of potential causes and recommended troubleshooting steps:

  • Incomplete Formation of the Phenoxide: The reaction's first step is the deprotonation of 4-isopropylphenol to its corresponding phenoxide. Incomplete reaction due to insufficient base or inadequate mixing can significantly lower the yield.

    • Solution: Ensure a stoichiometric amount or a slight excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) is used. Improve agitation to ensure a homogenous mixture. On a large scale, efficient mixing is crucial to prevent localized areas of low base concentration.

  • Presence of Water: The Kolbe-Schmitt reaction is highly sensitive to moisture, which can hydrolyze the phenoxide and react with carbon dioxide.[1]

    • Solution: Use anhydrous reactants and solvents.[1] Thoroughly dry the 4-isopropylphenol and the reactor before use. Implement inert gas blanketing (e.g., with nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Suboptimal Reaction Conditions (Temperature and Pressure): The carboxylation step requires specific temperature and pressure ranges to proceed efficiently. Deviation from the optimal conditions can lead to reduced conversion. The regiochemistry of the carboxylation can also be sensitive to temperature.[2]

    • Solution: Carefully control the reaction temperature, typically around 125-150°C, and the carbon dioxide pressure, which can be as high as 100 atm.[2] Conduct small-scale optimization studies to determine the ideal conditions for your specific reactor setup before proceeding with a large-scale run.

  • Poor Mass Transfer of Carbon Dioxide: In a large reactor, ensuring efficient contact between the solid or molten phenoxide and gaseous carbon dioxide can be challenging.

    • Solution: Optimize the reactor design and agitation to maximize the gas-liquid or gas-solid interface. Consider using a high-pressure autoclave with a robust stirring mechanism. Some modern approaches use a suspension-based carboxylation method to improve mass transfer.[3]

Issue 2: Formation of Impurities and By-products

Question: During the synthesis of this compound, we are observing significant by-product formation, which complicates purification. What are the common impurities and how can we minimize them?

Answer:

By-product formation is a common challenge in the Kolbe-Schmitt reaction. Here are the likely impurities and strategies for their control:

  • Isomeric Impurities (e.g., 4-Hydroxy-3-isopropylbenzoic acid): The carboxylation of 4-isopropylphenol can potentially occur at the ortho or para position to the hydroxyl group. While the formation of this compound is generally favored, the formation of other isomers can occur.

    • Solution: The choice of alkali metal for the phenoxide can influence regioselectivity. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides can lead to a higher proportion of the para-isomer.[2] Careful control of reaction temperature is also crucial for selectivity.

  • Unreacted 4-Isopropylphenol: Incomplete carboxylation will leave residual starting material in the product mixture.

    • Solution: As discussed in the low yield section, ensure optimal reaction conditions (temperature, pressure, reaction time) and efficient CO2 delivery to drive the reaction to completion.

  • Formation of Di- and Tri-substituted Products: Under harsh conditions, further carboxylation or other side reactions can occur.

    • Solution: Avoid excessively high temperatures or prolonged reaction times. Once the desired conversion is reached, the reaction should be quenched.

  • Phenol Dimers: In some cases, oxidative coupling of the phenoxide can lead to the formation of biphenyl diols.[4]

    • Solution: Minimize the presence of oxygen in the reactor by maintaining a strict inert atmosphere.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical industrial-scale synthesis route for this compound?

A1: The most common industrial route is the Kolbe-Schmitt reaction, which involves the carboxylation of 4-isopropylphenol.[5] The process generally consists of forming the sodium or potassium salt of 4-isopropylphenol and then reacting it with carbon dioxide under high pressure and temperature.[2] An alternative, potentially more scalable route, involves the hydrolysis of a corresponding ester, which can proceed under milder conditions.

Q2: What are the key safety precautions for the scale-up synthesis of this compound?

A2: The primary safety concerns revolve around the high-pressure and high-temperature conditions of the Kolbe-Schmitt reaction. Key precautions include:

  • Using a properly rated high-pressure reactor with appropriate safety relief systems.

  • Ensuring the absence of leaks in the system, especially for carbon dioxide at high pressure.

  • Implementing robust temperature and pressure monitoring and control systems.

  • Handling corrosive bases (NaOH, KOH) with appropriate personal protective equipment (PPE).

  • Ensuring adequate ventilation to avoid the accumulation of any volatile organic compounds.

Q3: How can this compound be purified on a large scale?

A3: Large-scale purification typically involves the following steps:

  • Acidification and Precipitation: After the reaction, the product is in its salt form. Acidification of the reaction mixture with a mineral acid (e.g., sulfuric acid) will precipitate the crude this compound.[2]

  • Recrystallization: The crude product can be recrystallized from a suitable solvent to remove impurities. The choice of solvent will depend on the impurity profile.

  • Vacuum Distillation of the Methyl Ester: For higher purity, the product can be converted to its methyl ester, which is then purified by vacuum distillation. The purified ester is subsequently hydrolyzed back to the acid.[6]

Q4: What are the expected yields for the scale-up synthesis?

A4: While specific yields for the large-scale synthesis of this compound are not widely published, yields for similar Kolbe-Schmitt reactions can range from moderate to high. With careful optimization of reaction conditions, yields can often exceed 70-80%. A suspension-based carboxylation of sodium phenoxide in toluene has been reported to achieve a salicylic acid molar yield of 92.68% under optimized conditions.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data for the Kolbe-Schmitt reaction, based on literature values for salicylic acid and other alkylated salicylic acids. These values should be considered as a general guide, and specific results will depend on the exact reaction conditions and scale.

ParameterLab Scale (typical)Pilot/Industrial Scale (estimated)Reference
Reactant Concentration 1-5 M1-5 MGeneral Knowledge
Temperature 120-150 °C125-180 °C[2]
CO2 Pressure 5-100 atm80-100 atm[2]
Reaction Time 2-8 hours4-12 hours[3]
Typical Yield 50-95%70-95% (optimized)[3][7]
Major Impurity Unreacted Phenol, IsomersUnreacted Phenol, Isomers[5]
Purity after Recrystallization >98%>99%General Knowledge

Experimental Protocols

1. Protocol for Kolbe-Schmitt Carboxylation of 4-Isopropylphenol (Pilot Scale)

  • Safety Precautions: This reaction must be carried out in a high-pressure reactor by trained personnel. All safety features of the reactor must be operational. Personal protective equipment (goggles, gloves, lab coat) is mandatory.

  • Reactor Preparation: The high-pressure autoclave is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen).

  • Reactant Charging:

    • Charge the reactor with anhydrous 4-isopropylphenol.

    • Under a nitrogen blanket, add a stoichiometric amount of powdered, dry sodium hydroxide.

    • Seal the reactor.

  • Phenoxide Formation:

    • Start agitation.

    • Slowly heat the mixture to 130-140°C under a slight vacuum to remove any traces of water formed during the neutralization.

    • Once all water is removed, break the vacuum with nitrogen.

  • Carboxylation:

    • Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 80-100 atm).[2]

    • Increase the temperature to the target reaction temperature (e.g., 150-160°C).

    • Maintain the temperature and pressure for the desired reaction time (e.g., 6-8 hours), with continuous monitoring.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and slowly vent the excess CO2.

    • Dissolve the solid reaction mass in hot water.

    • Filter the solution to remove any insoluble impurities.

    • Slowly add a mineral acid (e.g., 20% sulfuric acid) to the filtrate with stirring until the pH is acidic (pH 2-3).

    • The product, this compound, will precipitate out.

    • Cool the mixture to enhance precipitation.

    • Collect the solid product by filtration and wash with cold water.

    • Dry the product under vacuum.

2. Protocol for Purification by Recrystallization

  • Dissolve the crude, dry this compound in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of organic solvent and water).

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow start Start reactor_prep Reactor Preparation (Clean, Dry, Purge) start->reactor_prep charging Reactant Charging (4-Isopropylphenol, NaOH) reactor_prep->charging phenoxide_formation Phenoxide Formation (Heating under Vacuum) charging->phenoxide_formation carboxylation Carboxylation (High Pressure CO2, High Temp) phenoxide_formation->carboxylation workup Work-up & Isolation (Acidification, Precipitation) carboxylation->workup purification Purification (Recrystallization) workup->purification end Final Product purification->end

Caption: Experimental Workflow for the Synthesis of this compound.

troubleshooting_logic low_yield Low Yield incomplete_phenoxide Incomplete Phenoxide Formation low_yield->incomplete_phenoxide Cause presence_of_water Presence of Water low_yield->presence_of_water Cause suboptimal_conditions Suboptimal Temp/Pressure low_yield->suboptimal_conditions Cause poor_mass_transfer Poor CO2 Mass Transfer low_yield->poor_mass_transfer Cause solution_base Solution: - Check base stoichiometry - Improve agitation incomplete_phenoxide->solution_base solution_water Solution: - Use anhydrous reagents - Inert atmosphere presence_of_water->solution_water solution_conditions Solution: - Optimize T & P - Small-scale trials suboptimal_conditions->solution_conditions solution_mass_transfer Solution: - Optimize agitation - Consider suspension method poor_mass_transfer->solution_mass_transfer

Caption: Troubleshooting Logic for Low Yield in Kolbe-Schmitt Reaction.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Hydroxy-5-isopropylbenzoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Hydroxy-5-isopropylbenzoic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A1: this compound, a derivative of salicylic acid, is a lipophilic compound with poor aqueous solubility.[1] Precipitation is a common issue when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer. This occurs because the compound is no longer soluble at the final concentration in the high-water content environment.

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A2: While DMSO is a common solvent for poorly soluble compounds, it can exhibit cytotoxicity at higher concentrations.[2][3] Generally, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, and not exceeding 1%.[3][4][5] It is crucial to perform a vehicle control experiment to assess the effect of the solvent on the biological system. For sensitive cell lines, DMSO concentrations as low as 0.05% may be necessary for long-term exposure to avoid toxicity.[2][6]

Q3: Can I use other organic solvents besides DMSO?

A3: Yes, other water-miscible organic solvents like ethanol can be used.[7][8] However, like DMSO, these solvents can also be toxic to cells. The choice of solvent depends on the specific compound and the biological assay. It is essential to determine the maximum tolerable concentration of any solvent in your specific assay system.

Q4: How can I increase the solubility of this compound in my assay medium?

A4: Several strategies can be employed to enhance the solubility of poorly soluble compounds:

  • Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol in the final assay medium can increase solubility.[8]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[9] Since this compound is an acidic compound, increasing the pH of the buffer will ionize the carboxylic acid group, thereby increasing its aqueous solubility.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its apparent solubility in water.[10][11][12][13][14]

  • Surfactants: Non-ionic surfactants at concentrations below their critical micelle concentration (CMC) can sometimes improve solubility without causing significant cell toxicity.[8][15]

Q5: My compound still precipitates even after using a co-solvent. What should I do?

A5: If precipitation persists, consider the following:

  • Lower the final concentration: The desired concentration of your compound may be above its solubility limit in the assay medium.

  • Use a combination of methods: For example, you could use a co-solvent in combination with pH adjustment or a cyclodextrin.

  • Prepare a fresh stock solution: The stock solution may have degraded or precipitated over time.

  • Sonication: Briefly sonicating the final solution can help to break up small aggregates and improve dissolution.[15]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving solubility issues with this compound.

Problem: Compound precipitates upon dilution into aqueous buffer.
Possible Cause Suggested Solution
Concentration exceeds solubility limit Determine the kinetic solubility of the compound in your assay buffer. If the working concentration is too high, it may be necessary to reduce it.
Inadequate mixing Ensure thorough mixing after adding the compound stock solution to the buffer. Vortexing or gentle agitation can help.
Temperature effects Ensure all solutions are at the same temperature before mixing. Some compounds are less soluble at lower temperatures.
pH of the buffer For this acidic compound, increasing the buffer pH can increase solubility. Test a range of physiologically acceptable pH values.
Problem: Inconsistent or non-reproducible assay results.
Possible Cause Suggested Solution
Micro-precipitation Undetected micro-precipitates can lead to variable amounts of soluble compound in different wells. Centrifuge the final solution and use the supernatant.
Compound adsorption to plasticware Poorly soluble compounds can adsorb to the surfaces of plates and tubes. Using low-adhesion plasticware or including a small amount of a non-ionic surfactant can mitigate this.
Solvent toxicity The concentration of the organic solvent may be affecting the biological system. Run a solvent toxicity curve to determine the no-effect concentration.[2][3]

Quantitative Data Summary

While specific experimental solubility data for this compound is not widely published, the following table provides a general guide for the solubility of similar phenolic acids. Actual values should be determined experimentally.

Solvent Expected Solubility Range Notes
Water Very LowSolubility is expected to be poor, especially at neutral pH.
Ethanol Moderate to HighGenerally a good solvent for phenolic compounds.
DMSO HighA strong solvent for many poorly soluble organic compounds.
Aqueous Buffers (pH 7.4) LowSolubility will be limited but can be increased with solubilizing agents.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Accurately weigh a small amount of this compound.

  • Add a minimal amount of 100% DMSO to dissolve the compound completely. For example, start by aiming for a 10-50 mM stock solution.

  • Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer
  • Prepare a series of dilutions of your compound from the DMSO stock solution into your final assay buffer.

  • The final DMSO concentration should be kept constant across all dilutions and match the concentration you will use in your assay.

  • Incubate the solutions at the assay temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for any signs of precipitation.

  • For a more quantitative assessment, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV). The highest concentration at which no precipitation is observed is the kinetic solubility.

Protocol 3: Using Cyclodextrins to Enhance Solubility
  • Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in cell culture applications.[13]

  • Prepare a stock solution of the cyclodextrin in your assay buffer.

  • Prepare a concentrated stock of this compound in an organic solvent (e.g., DMSO).

  • Add the compound stock solution to the cyclodextrin-containing buffer while vortexing.

  • Allow the solution to equilibrate for at least 30 minutes to allow for inclusion complex formation.

  • Perform a kinetic solubility assessment as described in Protocol 2 to determine the extent of solubility enhancement.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_assay Biological Assay start Weigh Compound stock Prepare Concentrated Stock in DMSO start->stock dilute Dilute Stock into Assay Buffer stock->dilute incubate Incubate at Assay Temperature dilute->incubate observe Observe for Precipitation incubate->observe quantify Quantify Soluble Fraction (Optional) observe->quantify add_to_assay Add to Biological System observe->add_to_assay No Precipitation troubleshoot Troubleshoot (See Guide) observe->troubleshoot Precipitation run_assay Perform Assay add_to_assay->run_assay analyze Analyze Results run_assay->analyze

Caption: Experimental workflow for preparing and testing the solubility of this compound.

troubleshooting_flowchart start Precipitation Observed in Assay q1 Is the final DMSO concentration < 1%? start->q1 reduce_dmso Reduce DMSO concentration and re-test. q1->reduce_dmso No q2 Is the compound concentration critical? q1->q2 Yes a1_yes Yes a1_no No lower_conc Lower the compound concentration. q2->lower_conc No solubilization Employ Solubility Enhancement Techniques q2->solubilization Yes a2_yes Yes a2_no No ph_adjust Adjust Buffer pH solubilization->ph_adjust cyclodextrin Use Cyclodextrins solubilization->cyclodextrin surfactant Use Surfactants solubilization->surfactant

Caption: Troubleshooting flowchart for addressing precipitation issues.

References

optimization of reaction conditions for 2-Hydroxy-5-isopropylbenzoic acid preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-5-isopropylbenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Kolbe-Schmitt reaction of 4-isopropylphenol.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Presence of moisture in reactants or glassware.Thoroughly dry all glassware in an oven prior to use. Ensure all reactants, including the sodium salt of 4-isopropylphenol, are anhydrous. The presence of water can significantly decrease the yield.
Incomplete formation of the sodium phenoxide salt.Ensure stoichiometric or a slight excess of sodium hydroxide is used to completely convert 4-isopropylphenol to its sodium salt. The reaction should be driven to completion, often by removing water azeotropically.
Insufficient carbon dioxide pressure.The Kolbe-Schmitt reaction is pressure-dependent. Ensure the reaction vessel is properly sealed and pressurized to the recommended level (typically 80-100 atm) with CO2.
Reaction temperature is too low or too high.The optimal temperature for the carboxylation of sodium phenoxide is generally between 120-150°C. Lower temperatures may lead to a slow reaction rate, while excessively high temperatures can cause decomposition or side reactions.
Inefficient stirring.In a solid-gas phase reaction, efficient stirring is crucial to ensure maximum contact between the sodium phenoxide and carbon dioxide.
Formation of Isomeric Byproducts (e.g., 4-Hydroxy-3-isopropylbenzoic acid) Use of potassium hydroxide instead of sodium hydroxide.To favor ortho-carboxylation and obtain this compound, sodium hydroxide should be used to prepare the phenoxide. The use of potassium hydroxide tends to yield the para-carboxylation product.
High reaction temperatures.Higher temperatures can sometimes favor the formation of the thermodynamically more stable para-isomer. Adhering to the optimal temperature range is crucial for regioselectivity.
Product is Difficult to Purify Presence of unreacted 4-isopropylphenol.Unreacted starting material can co-precipitate with the product. Optimize reaction conditions (time, temperature, pressure) to drive the reaction to completion. Purification can be achieved by recrystallization from a suitable solvent system.
Presence of isomeric byproducts.Fractional crystallization may be necessary to separate isomers with different solubilities. Alternatively, chromatographic techniques could be employed, although this may be less practical for large-scale preparations.
Product is oily or does not crystallize.This can be due to impurities. Try washing the crude product with a non-polar solvent to remove non-polar impurities. If the product is intended to be a solid, ensure it is fully protonated by acidification to a low pH.
Reaction Does Not Proceed to Completion Insufficient reaction time.Ensure the reaction is allowed to proceed for a sufficient duration under the optimized conditions. Monitoring the reaction progress via techniques like TLC (if applicable) or by measuring CO2 uptake can be beneficial.
Deactivation of the phenoxide.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) before the introduction of carbon dioxide to prevent oxidation of the phenoxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound?

A1: The most established method is the Kolbe-Schmitt reaction, which involves the carboxylation of the sodium salt of 4-isopropylphenol with carbon dioxide under high pressure and temperature.

Q2: Why is it crucial to use sodium hydroxide and not potassium hydroxide in the Kolbe-Schmitt reaction for this specific product?

A2: The choice of the alkali metal cation significantly influences the regioselectivity of the carboxylation. Sodium phenoxide preferentially undergoes ortho-carboxylation to yield this compound. In contrast, potassium phenoxide favors para-carboxylation.

Q3: What are the typical reaction conditions for the Kolbe-Schmitt synthesis of this compound?

A3: While optimal conditions can vary, typical parameters involve heating sodium 4-isopropylphenoxide under a carbon dioxide pressure of 80-100 atmospheres at a temperature of 120-150°C.

Q4: How can I be sure my reactants are sufficiently dry?

A4: Glassware should be oven-dried at >100°C for several hours and cooled in a desiccator. Solid reactants can be dried in a vacuum oven. Solvents, if used, should be appropriately dried using standard laboratory procedures. The presence of water is known to reduce the reaction yield.

Q5: What is the best way to purify the crude this compound?

A5: Recrystallization is a common and effective method for purifying the product. A suitable solvent or solvent mixture should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble or insoluble at all temperatures. Water or ethanol-water mixtures are often good starting points for recrystallization of hydroxybenzoic acids.

Q6: Are there any alternative synthetic routes to this compound?

A6: Yes, an alternative route involves the hydrolysis of a corresponding ester, such as methyl 2-hydroxy-5-isopropylbenzoate. This can be a milder method and may be suitable for certain applications.

Experimental Protocols

Key Experiment: Kolbe-Schmitt Synthesis of this compound

Objective: To synthesize this compound from 4-isopropylphenol via the Kolbe-Schmitt reaction.

Materials:

  • 4-isopropylphenol

  • Sodium hydroxide

  • Carbon dioxide (high pressure cylinder)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Suitable recrystallization solvent (e.g., ethanol/water mixture)

Equipment:

  • High-pressure autoclave

  • Heating mantle with temperature controller

  • Mechanical stirrer

  • Standard laboratory glassware (beakers, flasks, funnel, etc.)

  • pH paper or meter

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Preparation of Sodium 4-isopropylphenoxide:

    • In a round-bottom flask, dissolve a specific molar equivalent of 4-isopropylphenol in a minimal amount of a suitable solvent (e.g., toluene).

    • Add one molar equivalent of sodium hydroxide (as a concentrated aqueous solution or solid pellets).

    • Heat the mixture to reflux and remove the water azeotropically using a Dean-Stark apparatus until the formation of water ceases.

    • Remove the solvent under reduced pressure to obtain the dry sodium 4-isopropylphenoxide salt.

  • Carboxylation Reaction:

    • Transfer the dried sodium 4-isopropylphenoxide to a high-pressure autoclave.

    • Seal the autoclave and purge with nitrogen gas to ensure an inert atmosphere.

    • Pressurize the autoclave with carbon dioxide to approximately 80-100 atm.

    • Begin stirring and heat the reaction mixture to 120-150°C.

    • Maintain these conditions for several hours (e.g., 4-6 hours), monitoring the pressure which may decrease as CO2 is consumed.

  • Work-up and Isolation:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon dioxide.

    • Dissolve the solid reaction mixture in hot deionized water.

    • Acidify the aqueous solution to a pH of approximately 1-2 with concentrated hydrochloric acid. This will precipitate the crude this compound.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., an ethanol-water mixture) to obtain the purified this compound.

    • Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_prep Step 1: Phenoxide Preparation cluster_carboxylation Step 2: Carboxylation cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification start 4-isopropylphenol + NaOH react Azeotropic water removal start->react phenoxide Dry Sodium 4-isopropylphenoxide react->phenoxide autoclave Transfer to Autoclave phenoxide->autoclave pressurize Pressurize with CO2 (80-100 atm) autoclave->pressurize heat Heat (120-150°C) with stirring pressurize->heat dissolve Dissolve in hot water heat->dissolve acidify Acidify with HCl (pH 1-2) dissolve->acidify precipitate Precipitate crude product acidify->precipitate filtrate Filter and wash with cold water precipitate->filtrate recrystallize Recrystallize from suitable solvent filtrate->recrystallize dry Dry purified product recrystallize->dry end end dry->end Final Product: this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? cause1 Presence of Water? start->cause1 Yes solution1 Dry all reactants and glassware cause1->solution1 Yes cause2 Incorrect Pressure/Temp? cause1->cause2 No solution2 Optimize T = 120-150°C P = 80-100 atm cause2->solution2 Yes cause3 Isomer Formation? cause2->cause3 No solution3 Use NaOH (not KOH) Maintain optimal temperature cause3->solution3 Yes

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

Technical Support Center: HPLC Analysis of 2-Hydroxy-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing in the HPLC analysis of 2-Hydroxy-5-isopropylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the peak for my acidic compound, this compound, tailing?

A1: Peak tailing for acidic compounds on reversed-phase columns (like C18) is often caused by secondary interactions between the analyte and the stationary phase. The primary cause is the interaction of the ionized analyte (negatively charged carboxylate) with residual silanol groups (Si-OH) on the silica surface, which can also be ionized (SiO-), especially at mid-range pH. This leads to more than one retention mechanism, causing the peak to tail.

Q2: How does the mobile phase pH affect the peak shape of my analyte?

A2: The mobile phase pH is a critical factor. This compound is a derivative of salicylic acid, which has a pKa of approximately 3.0 for its carboxylic acid group.[1] If the mobile phase pH is near or above this pKa, a significant portion of the analyte molecules will be in their ionized (anionic) form. This ionized form is more likely to interact with the silica backbone of the stationary phase, causing tailing.[2][3][4] To achieve a sharp, symmetrical peak, it is crucial to use a mobile phase pH that is at least 1.5 to 2 units below the analyte's pKa.[4]

Q3: I've lowered the mobile phase pH, but I still see some tailing. What else can I do?

A3: If lowering the pH doesn't completely resolve the issue, consider the following:

  • Column Condition: The column may be old or contaminated. Residual silanol activity increases as a column ages. Try flushing the column with a strong solvent or replace it if necessary.

  • Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-50 mM) to control the pH effectively at the column surface.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion. Try diluting your sample and re-injecting.

  • Extra-Column Effects: Excessive tubing length or dead volume in the system (e.g., from poorly made connections) can contribute to band broadening and tailing.

Q4: Can my sample solvent cause peak tailing?

A4: Yes. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase's initial conditions, it can cause peak distortion, including tailing or fronting. It is always best practice to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Troubleshooting Guide: A Step-by-Step Approach

This guide provides a logical workflow for diagnosing and resolving peak tailing for this compound.

Step 1: Assess the Peak Asymmetry

First, quantify the problem. Calculate the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered tailing, while a value above 1.5 may be unacceptable for quantitative assays.

Step 2: The Primary Solution - Adjust Mobile Phase pH

The most common cause of tailing for an acidic compound like this compound is an inappropriate mobile phase pH.

  • Action: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an appropriate acidifier like phosphoric acid or formic acid. This ensures the analyte is in its neutral, un-ionized form, minimizing secondary silanol interactions.[4][5][6]

Step 3: Systematic Troubleshooting Workflow

If adjusting the pH is not sufficient, follow the workflow below to investigate other potential causes.

Troubleshooting_Workflow start Peak Tailing Observed (As > 1.2) check_ph Is Mobile Phase pH 2 units below pKa (~3.0)? start->check_ph adjust_ph ACTION: Adjust Mobile Phase pH to 2.5 - 2.8 with buffer check_ph->adjust_ph No check_column Inspect Column Health check_ph->check_column Yes adjust_ph->check_column Re-analyze flush_column ACTION: Flush column with strong solvent or replace column check_column->flush_column Poor Performance/ High Backpressure check_sample Review Sample Preparation check_column->check_sample Column OK flush_column->check_sample Re-analyze adjust_sample ACTION: Dilute sample. Dissolve in mobile phase. check_sample->adjust_sample Overload or Solvent Mismatch check_system Check for Extra-Column Volume check_sample->check_system Sample OK adjust_sample->check_system Re-analyze adjust_system ACTION: Use shorter/narrower tubing. Check connections. check_system->adjust_system Suspected Dead Volume resolved Peak Shape Acceptable check_system->resolved System OK adjust_system->resolved Re-analyze

Caption: A troubleshooting workflow for resolving HPLC peak tailing.

Mechanism of Peak Tailing and Resolution by pH Control

The diagram below illustrates the chemical interactions at the stationary phase surface that cause peak tailing and how controlling the mobile phase pH resolves the issue.

Tailing_Mechanism Interaction of Analyte with Stationary Phase cluster_high_ph Condition 1: High pH (e.g., pH > 4) cluster_low_ph Condition 2: Low pH (e.g., pH < 3) silica_high Silica Surface Si-O⁻ analyte_high This compound COO⁻ (Anionic) analyte_high->silica_high:s1 interaction Ionic Interaction (Secondary Retention) = PEAK TAILING silica_low Silica Surface Si-OH analyte_low This compound COOH (Neutral) no_interaction No Ionic Interaction (Primary Hydrophobic Retention) = SYMMETRICAL PEAK cause Cause cluster_high_ph cluster_high_ph solution Solution cluster_low_ph cluster_low_ph

Caption: Mechanism of peak tailing due to secondary ionic interactions.

Quantitative Data: Effect of Mobile Phase pH

The table below illustrates the expected impact of mobile phase pH on the peak asymmetry of this compound, assuming a pKa of ~3.0.

Mobile Phase pHAnalyte StateExpected InteractionAsymmetry Factor (As) - TypicalPeak Shape
6.5Mostly Ionized (COO⁻)Strong secondary ionic interaction with silanols> 1.8Severe Tailing
4.5Partially IonizedModerate secondary interaction1.4 - 1.7Noticeable Tailing
2.8 Mostly Un-ionized (COOH) Minimal secondary interaction 1.0 - 1.2 Symmetrical (Ideal)

Data is illustrative and demonstrates a general principle. Actual values may vary based on the specific column, system, and other chromatographic conditions.

Example Experimental Protocol

This protocol provides a starting point for the analysis of this compound, designed to produce symmetrical peaks.

ParameterSpecification
HPLC System Standard HPLC or UHPLC system with UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.5)
Mobile Phase B Acetonitrile
Gradient 60% A to 20% A over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detector Wavelength 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A / Mobile Phase B (60:40 v/v) to a final concentration of 10-50 µg/mL. Filter through a 0.45 µm syringe filter before injection.

References

minimizing impurity formation during the synthesis of 2-Hydroxy-5-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 2-Hydroxy-5-isopropylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and industrially significant method is the Kolbe-Schmitt reaction. This process involves the carboxylation of 4-isopropylphenol under elevated temperature and pressure in the presence of a base.

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The primary impurities include:

  • 4-Hydroxy-3-isopropylbenzoic acid: The para-isomer formed during the carboxylation reaction.

  • Unreacted 4-isopropylphenol: The starting material that did not undergo carboxylation.

  • Di-carboxylated byproducts: Minor impurities that may form under certain conditions.

  • Degradation products: Can arise from excessive temperatures or reaction times.

Q3: How can I control the ratio of the desired ortho-isomer to the undesired para-isomer?

A3: The regioselectivity of the Kolbe-Schmitt reaction is influenced by the choice of the alkali metal hydroxide. Using sodium hydroxide to form the sodium phenoxide intermediate generally favors the formation of the ortho-isomer (this compound). In contrast, using potassium hydroxide tends to yield more of the para-isomer.[1]

Q4: What are the critical reaction parameters to control for minimizing impurities?

A4: The key parameters to control are:

  • Temperature: Higher temperatures can lead to the formation of the thermodynamically more stable para-isomer and degradation products.

  • Pressure (CO2): Sufficient carbon dioxide pressure is necessary to drive the carboxylation reaction.

  • Reaction Time: Prolonged reaction times can increase the formation of byproducts.

  • Purity of Starting Materials: Impurities in the 4-isopropylphenol can carry through to the final product.

Q5: What is the recommended method for purifying the final product?

A5: Crystallization is a highly effective method for purifying this compound. The choice of solvent is critical for selectively precipitating the desired product while leaving impurities in the mother liquor.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Ensure the 4-isopropylphenol is completely converted to the sodium salt before carboxylation.- Increase CO2 pressure to enhance the carboxylation rate.- Optimize reaction time; insufficient time will lead to low conversion.
Suboptimal reaction temperature.- Maintain the reaction temperature within the optimal range (typically 125-150°C for the Kolbe-Schmitt reaction).[1]
High Levels of 4-Hydroxy-3-isopropylbenzoic Acid (para-isomer) Use of potassium hydroxide.- Use sodium hydroxide as the base to favor ortho-carboxylation.
High reaction temperature.- Lower the reaction temperature. The formation of the para-isomer is often favored at higher temperatures.
Significant Amount of Unreacted 4-isopropylphenol Insufficient CO2 pressure or reaction time.- Increase the CO2 pressure and/or extend the reaction time to drive the reaction to completion.
Poor mixing.- Ensure efficient stirring to facilitate the reaction between the solid phenoxide and gaseous CO2.
Presence of Dark-Colored Impurities Degradation of starting material or product.- Lower the reaction temperature to prevent thermal degradation.- Ensure an inert atmosphere to prevent oxidation.
Difficulty in Isolating the Pure Product Inefficient purification method.- Optimize the crystallization process by screening different solvents and solvent mixtures.- Consider a second purification step, such as column chromatography, if high purity is required.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on product yield and impurity formation. The values presented are qualitative trends based on the principles of the Kolbe-Schmitt reaction.

Table 1: Effect of Temperature on Product Distribution

TemperatureYield of this compoundFormation of 4-Hydroxy-3-isopropylbenzoic acidFormation of Degradation Products
Low (~100°C)Low (slow reaction rate)LowMinimal
Optimal (~125-150°C) High Moderate Low
High (>160°C)DecreasingIncreasingIncreasing

Table 2: Effect of Base on Isomer Selectivity

BasePredominant Isomer
Sodium HydroxideThis compound (ortho)
Potassium Hydroxide4-Hydroxy-3-isopropylbenzoic acid (para)

Experimental Protocols

Key Experiment: Synthesis of this compound via Kolbe-Schmitt Reaction

Objective: To synthesize this compound with minimal impurity formation.

Materials:

  • 4-isopropylphenol

  • Sodium hydroxide

  • Carbon dioxide (high pressure)

  • Hydrochloric acid (for acidification)

  • Suitable solvent for crystallization (e.g., ethanol/water mixture)

Procedure:

  • Formation of Sodium 4-isopropylphenoxide: In a high-pressure reactor, dissolve 4-isopropylphenol in a suitable solvent (if any) and add a stoichiometric amount of sodium hydroxide. Heat the mixture under vacuum to remove water and form the dry sodium salt.

  • Carboxylation: Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 5-10 atm). Heat the mixture to the reaction temperature (e.g., 125-150°C) with vigorous stirring for a defined period (e.g., 4-6 hours).

  • Work-up: Cool the reactor and vent the excess CO2. Dissolve the solid reaction mass in water.

  • Acidification: Acidify the aqueous solution with hydrochloric acid until the product precipitates.

  • Isolation and Purification: Filter the crude product, wash with cold water, and dry. Purify the crude product by crystallization from a suitable solvent system.

Key Experiment: HPLC Analysis of Product Purity

Objective: To determine the purity of the synthesized this compound and quantify the major impurities.

Instrumentation and Conditions (Starting Method):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting gradient could be 30-70% organic solvent over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~230 nm or ~280 nm.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound, 4-Hydroxy-3-isopropylbenzoic acid, and 4-isopropylphenol of known concentrations in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve a sample of the synthesized product in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peaks based on the retention times of the standards. Calculate the percentage of each component in the sample using the peak areas.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 4-isopropylphenol + NaOH phenoxide Sodium 4-isopropylphenoxide start->phenoxide carboxylation Carboxylation (CO2, Pressure, Heat) phenoxide->carboxylation crude_product Crude Product Mixture carboxylation->crude_product acidification Acidification crude_product->acidification crystallization Crystallization acidification->crystallization pure_product Pure this compound crystallization->pure_product hplc HPLC Analysis pure_product->hplc

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_impurity_type Identify Impurity Type cluster_solutions Potential Solutions start High Impurity Levels Detected para_isomer High para-isomer start->para_isomer start_material High Unreacted Starting Material start->start_material degradation Degradation Products start->degradation solution_para Lower Temperature Use NaOH para_isomer->solution_para Cause: High Temp / Wrong Base solution_start Increase Pressure/Time Improve Mixing start_material->solution_start Cause: Incomplete Reaction solution_degradation Lower Temperature Inert Atmosphere degradation->solution_degradation Cause: High Temp / Oxidation

Caption: Troubleshooting logic for addressing common impurity issues in the synthesis.

References

method refinement for the accurate quantification of 2-Hydroxy-5-isopropylbenzoic acid in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 2-Hydroxy-5-isopropylbenzoic acid in complex matrices.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the extraction, separation, and detection of this compound.

Sample Preparation

Question/Issue Possible Cause(s) Recommended Solution(s)
Low recovery of this compound from plasma/serum after protein precipitation. - The analyte may be binding to proteins that have not been fully precipitated. - The precipitation solvent may not be optimal. - The ratio of the precipitation solvent to the sample may be insufficient.- Ensure complete protein precipitation by vortexing thoroughly and allowing sufficient incubation time at a low temperature (e.g., -20°C). - Test different organic solvents such as acetonitrile, methanol, or a mixture of both. Acetonitrile is often more effective at precipitating proteins.[1][2] - Increase the solvent-to-sample ratio (e.g., from 3:1 to 4:1 or 5:1).[1]
High matrix effects observed in LC-MS/MS analysis after liquid-liquid extraction (LLE). - Co-extraction of interfering compounds from the matrix (e.g., phospholipids). - The pH of the aqueous phase may not be optimal for selective extraction. - The organic solvent used for extraction is not selective enough.- Optimize the pH of the sample to suppress the ionization of this compound (a pH below its pKa of ~3.0), which will improve its partitioning into the organic solvent. - Use a more selective organic solvent. Test solvents with different polarities like ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of hexane and isopropanol. - Consider a solid-phase extraction (SPE) method for cleaner sample extracts.
Inconsistent results when analyzing soil or other solid matrices. - Inhomogeneous sample. - Inefficient extraction of the analyte from the solid matrix. - Presence of humic acids or other interferents.- Homogenize the solid sample thoroughly before taking a subsample for extraction. - Optimize the extraction solvent, considering the pH and polarity. A mixture of an organic solvent and an acidic aqueous buffer is often effective. - Use techniques like sonication or pressurized liquid extraction to improve extraction efficiency. - Incorporate a clean-up step using SPE to remove interferents.

Chromatographic Analysis (HPLC/LC-MS)

Question/Issue Possible Cause(s) Recommended Solution(s)
Peak tailing for this compound. - Secondary interactions between the acidic analyte and basic sites on the silica-based column. - The pH of the mobile phase is close to the pKa of the analyte. - Column contamination or degradation.- Use a high-purity silica column with end-capping to minimize silanol interactions. - Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte (e.g., pH < 2.5) to ensure it is in its non-ionized form. Adding a small amount of formic acid or trifluoroacetic acid is common.[3] - Flush the column with a strong solvent or replace it if it's old.
Poor peak shape (fronting or splitting). - Sample overload. - The injection solvent is stronger than the mobile phase. - Column void or channeling.- Reduce the concentration of the sample being injected. - Dissolve the sample in the initial mobile phase or a weaker solvent.[3] - If a column void is suspected, reverse-flush the column (if permissible by the manufacturer) or replace it.
Shifting retention times. - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column not properly equilibrated.- Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[4] - Use a column oven to maintain a constant temperature.[4] - Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analytical run, especially for gradient methods.[4]
Ion suppression or enhancement in LC-MS/MS. - Co-eluting matrix components are affecting the ionization efficiency of the analyte.[5][6] - High concentrations of non-volatile salts in the mobile phase.- Improve sample clean-up to remove interfering matrix components.[5] - Adjust the chromatographic conditions to separate the analyte from the interfering peaks. - Use a stable isotope-labeled internal standard to compensate for matrix effects.[7] - Use volatile mobile phase additives like ammonium formate or ammonium acetate instead of non-volatile salts.

GC-MS Analysis

Question/Issue Possible Cause(s) Recommended Solution(s)
No peak or very small peak for this compound. - The analyte is not volatile enough for GC analysis without derivatization. - Thermal degradation in the injector port.- Derivatize the carboxylic acid and hydroxyl groups to increase volatility. Silylation (e.g., with BSTFA) or esterification (e.g., with BF3/methanol) are common methods.[8][9][10] - Optimize the injector temperature to be high enough for volatilization but not so high as to cause degradation.
Multiple peaks for the derivatized analyte. - Incomplete derivatization, resulting in partially derivatized products. - Degradation of the derivative.- Optimize the derivatization reaction conditions (reagent concentration, temperature, and time).[10] - Ensure the sample and reagents are anhydrous, as moisture can interfere with many derivatization reactions.[10]

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of a closely related compound, salicylic acid, in human plasma.[11] These values can serve as a benchmark when developing a method for this compound.

ParameterTypical Value
Linearity Range1 - 2,000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery> 85%

Experimental Protocols

1. LC-MS/MS Quantification of this compound in Human Plasma

This protocol is adapted from a validated method for salicylic acid.[11]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., this compound-d3).

    • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • HPLC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

    • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard. For the analyte, the precursor ion would be [M-H]⁻ at m/z 179.1. Product ions would be selected based on fragmentation experiments.

2. GC-MS Quantification of this compound in Aqueous Samples (with Derivatization)

This protocol is a general procedure for the derivatization of carboxylic acids for GC-MS analysis.[8][12][13]

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • To 1 mL of the aqueous sample, add an internal standard and acidify to pH < 2 with HCl.

    • Extract the analyte with 2 mL of ethyl acetate by vortexing for 2 minutes.

    • Centrifuge to separate the phases and transfer the organic layer to a clean tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen.

    • To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injecting into the GC-MS system.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C).

    • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

Visualizations

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation Steps start Start: Plasma Sample Collection add_is Add Internal Standard start->add_is 100 µL sample sample_prep Sample Preparation analysis LC-MS/MS Analysis data_processing Data Processing analysis->data_processing Acquire Data end_node End: Quantitative Result data_processing->end_node Calculate Concentration protein_precip Protein Precipitation (Ice-cold Acetonitrile) add_is->protein_precip centrifuge Centrifugation (10,000 x g, 10 min) protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporation to Dryness (Nitrogen Stream) supernatant_transfer->evaporation reconstitution Reconstitution (in Mobile Phase) evaporation->reconstitution reconstitution->analysis Inject into LC-MS/MS

Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.

Troubleshooting_Logic problem problem cause cause solution solution start Problem Identified: Inaccurate Quantification problem_area_q Where is the problem? start->problem_area_q Isolate the issue sample_prep sample_prep problem_area_q->sample_prep Sample Prep hplc hplc problem_area_q->hplc Chromatography ms ms problem_area_q->ms MS Detection cause_recovery Incomplete Extraction or Protein Binding sample_prep->cause_recovery Low Recovery? cause_peak_shape Secondary Interactions or Solvent Mismatch hplc->cause_peak_shape Poor Peak Shape? cause_ion_suppression Matrix Effects ms->cause_ion_suppression Signal Suppression? solution_ph Adjust sample pH to suppress ionization cause_recovery->solution_ph Optimize pH solution_mobile_phase Adjust pH, use end-capped column, match sample solvent cause_peak_shape->solution_mobile_phase Modify Mobile Phase solution_cleanup Use SPE or modify chromatography cause_ion_suppression->solution_cleanup Improve Sample Cleanup

Caption: A logical flowchart for troubleshooting common issues in the quantification method.

References

Validation & Comparative

Comparative Analysis of 2-Hydroxy-5-isopropylbenzoic Acid and Salicylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the physicochemical properties, biological activities, and therapeutic potential of 2-Hydroxy-5-isopropylbenzoic acid and the well-established drug, salicylic acid, is presented for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to offer a comparative analysis of these two structurally related compounds.

Introduction

Salicylic acid, a naturally occurring phenolic compound, has been a cornerstone of medicine for over a century, renowned for its anti-inflammatory, analgesic, and keratolytic properties.[1][2] Its isopropyl-substituted derivative, this compound, has emerged as a compound of interest, with preliminary studies suggesting similar, and potentially enhanced, biological activities.[2] This guide provides a detailed comparison of their known attributes, supported by experimental data and methodologies, to aid in the evaluation of their respective therapeutic potentials.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and salicylic acid is presented in Table 1. The addition of the isopropyl group in this compound notably increases its molecular weight and is expected to enhance its lipophilicity, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundSalicylic Acid
Molecular Formula C₁₀H₁₂O₃C₇H₆O₃
Molecular Weight 180.20 g/mol 138.12 g/mol
Appearance -White crystalline powder[3]
Solubility in Water -2 g/L at 20 °C[3]
Melting Point -158-161 °C
pKa -2.97

Biological Activities: A Comparative Overview

Both salicylic acid and its isopropyl derivative exhibit a range of biological activities, with anti-inflammatory, analgesic, and antimicrobial effects being the most prominent.

Anti-inflammatory Activity

Salicylic acid's anti-inflammatory effects are well-documented and are primarily attributed to its ability to inhibit the synthesis of prostaglandins, key mediators of inflammation.[1] While it is a weak inhibitor of cyclooxygenase (COX) enzymes in vitro, it is believed to exert its anti-inflammatory action through the suppression of COX-2 gene expression and by inhibiting the transcription factor NF-κB.[1]

Research indicates that this compound also possesses significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[2] However, specific quantitative data from standardized in vivo assays, such as the carrageenan-induced paw edema model, are not yet widely available for a direct comparison.

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema assay is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: Typically, Wistar rats or Swiss albino mice are used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The initial paw volume of each animal is measured using a plethysmometer.

    • The test compound (this compound or salicylic acid) or vehicle (for the control group) is administered, usually orally or intraperitoneally. A standard anti-inflammatory drug, such as indomethacin or diclofenac, is administered to the standard group.

    • After a specific period (e.g., 30-60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. The ED₅₀ (effective dose producing 50% inhibition) can also be determined.

Workflow for Carrageenan-Induced Paw Edema Assay

G start Animal Acclimatization grouping Grouping of Animals (Control, Standard, Test) start->grouping initial_measurement Initial Paw Volume Measurement grouping->initial_measurement treatment Administration of Test Compound/Standard/Vehicle initial_measurement->treatment induction Carrageenan Injection treatment->induction measurement Paw Volume Measurement (at regular intervals) induction->measurement analysis Data Analysis (% Inhibition, ED50) measurement->analysis end Results analysis->end G pain_stimulus Painful Stimulus (Acetic Acid) nociceptor_activation Nociceptor Activation pain_stimulus->nociceptor_activation prostaglandin_release Prostaglandin Release nociceptor_activation->prostaglandin_release pain_sensation Pain Sensation (Writhing) prostaglandin_release->pain_sensation analgesic Analgesic Compound (e.g., Salicylic Acid) inhibition Inhibition of Prostaglandin Synthesis analgesic->inhibition inhibition->prostaglandin_release G cluster_0 In the Nucleus LPS LPS/Cytokines TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NFkB->Genes activates NFkB->Genes SA Salicylic Acid SA->IKK inhibits

References

Validating the Biological Activity of Synthetic 2-Hydroxy-5-isopropylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activity of synthetic 2-Hydroxy-5-isopropylbenzoic acid, a salicylic acid derivative. Due to the limited availability of public quantitative data on the synthetic form of this compound, this document outlines the established biological activities of related compounds and provides detailed experimental protocols for researchers to conduct their own validation and comparative analysis. The primary reported activities for salicylic acid derivatives, including this compound, are anti-inflammatory, analgesic, and antimicrobial.[1] This guide will compare its potential efficacy against well-established therapeutic agents in each of these categories.

Anti-inflammatory Activity

The anti-inflammatory effects of salicylic acid and its derivatives are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[2][3] The NF-κB signaling pathway is a crucial regulator of the inflammatory response, and its inhibition is a key mechanism for many anti-inflammatory drugs.

Comparative Data on COX Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for common non-steroidal anti-inflammatory drugs (NSAIDs) against COX-1 and COX-2 enzymes. These values serve as a benchmark for evaluating the potential anti-inflammatory potency of synthetic this compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Synthetic this compound Data not availableData not available
Ibuprofen13[4]370[4]
Diclofenac0.5 µg/mL0.5 µg/mL
AspirinData variesData varies
*Converted from µg/mL assuming a molecular weight of 296.1 g/mol for Diclofenac.
Signaling Pathway: NF-κB Activation

dot

NF_kB_Signaling cluster_signal_transduction Signal Transduction Cascade LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_degraded Ubiquitination & Degradation IkB->IkB_degraded NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Induces IkB_degraded->NFkB Releases

Caption: The canonical NF-κB signaling pathway initiated by LPS.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of a test compound against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (Synthetic this compound)

  • Reference compounds (e.g., Ibuprofen, Diclofenac)

  • Reaction buffer (e.g., Tris-HCl)

  • Detection reagents (specific to the assay format, e.g., colorimetric or fluorometric probe)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the synthetic this compound and reference compounds in the reaction buffer.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

  • Add the diluted test compound or reference compound to the respective wells. Include a control group with buffer only.

  • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a specific time (e.g., 10-20 minutes) at the same temperature.

  • Stop the reaction (method depends on the specific kit used).

  • Measure the product formation using a microplate reader at the appropriate wavelength for the detection reagent.

  • Calculate the percentage of inhibition for each concentration of the test compound and reference compounds.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Analgesic Activity

The analgesic properties of salicylic acid derivatives are linked to their anti-inflammatory action, as the reduction of prostaglandins diminishes the sensitization of nociceptors.

Comparative Data on Analgesic Activity

The following table presents the median effective dose (ED50) for common analgesics in the acetic acid-induced writhing test in mice, a standard model for peripheral analgesic activity.

CompoundED50 (mg/kg, oral) in Mouse Writhing Test
Synthetic this compound Data not available
Aspirin43.7[5]
IbuprofenData varies depending on the study
DiclofenacData varies depending on the study
Experimental Protocol: Acetic Acid-Induced Writhing Test

This in vivo assay is used to screen for peripheral analgesic activity.

Materials:

  • Male albino mice

  • Synthetic this compound

  • Reference analgesic drug (e.g., Aspirin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • 0.6% acetic acid solution

  • Syringes and needles for oral gavage and intraperitoneal injection

  • Observation chambers

Procedure:

  • Fast the mice overnight with free access to water.

  • Divide the mice into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

  • Administer the test compound or reference drug orally to the respective groups. Administer the vehicle to the control group.

  • After a set period (e.g., 30-60 minutes), administer a 0.6% solution of acetic acid intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20-30 minutes), starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of protection against writhing for each group compared to the control group.

  • Determine the ED50 value of the test compound.

Antimicrobial Activity

Salicylic acid and its derivatives are known to possess antimicrobial properties against a range of bacteria and fungi.

Comparative Data on Antimicrobial Activity

The following table shows the Minimum Inhibitory Concentration (MIC) values for salicylic acid against common microorganisms. This provides a baseline for evaluating the antimicrobial potential of its synthetic isopropyl derivative.

MicroorganismSalicylic Acid MIC (µg/mL)
Escherichia coli250-500[1]
Pseudomonas aeruginosa500[1]
Staphylococcus aureus500[1]
Enterococcus faecalis500[1]
Candida albicansData varies
Experimental Workflow: Validation of a Synthetic Compound

dot

experimental_workflow synthesis Chemical Synthesis of This compound purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Biological Assays purification->in_vitro anti_inflammatory Anti-inflammatory (COX Inhibition) in_vitro->anti_inflammatory analgesic_vitro Analgesic (preliminary) (e.g., cell-based nociception) in_vitro->analgesic_vitro antimicrobial Antimicrobial (MIC Determination) in_vitro->antimicrobial in_vivo In Vivo Animal Models in_vitro->in_vivo Promising results lead to analgesic_vivo Analgesic (Writhing Test) in_vivo->analgesic_vivo anti_inflammatory_vivo Anti-inflammatory (e.g., Paw Edema) in_vivo->anti_inflammatory_vivo toxicity Toxicology Studies in_vivo->toxicity Further evaluation acute_toxicity Acute Toxicity toxicity->acute_toxicity chronic_toxicity Chronic Toxicity toxicity->chronic_toxicity

Caption: General experimental workflow for validating a synthetic compound.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Pure cultures of test microorganisms (e.g., E. coli, S. aureus, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthetic this compound

  • Reference antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the synthetic this compound and the reference antimicrobial agents.

  • In a 96-well microplate, perform serial two-fold dilutions of the test and reference compounds in the appropriate broth medium.

  • Prepare a standardized inoculum of each test microorganism.

  • Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism and broth, no compound) and a negative control (broth only).

  • Incubate the microplates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.

References

Predicting Immunoassay Cross-Reactivity: A Comparative Guide for 2-Hydroxy-5-isopropylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for accurate and reliable results. While direct studies on 2-Hydroxy-5-isopropylbenzoic acid are not publicly available, this guide provides a comparative analysis of cross-reactivity for structurally similar salicylic acid derivatives in two common immunoassay formats: Fluorescent Polarization Immunoassay (FPIA) and Enzyme-Linked Immunosorbent Assay (ELISA). This information can serve as a valuable tool in predicting the behavior of this compound in similar analytical systems.

Executive Summary

This guide summarizes quantitative cross-reactivity data for various 5-substituted salicylic acid derivatives, which share a structural resemblance to this compound. The data is compiled from two key studies employing FPIA and ELISA methodologies. A detailed experimental protocol for a representative competitive immunoassay is provided, alongside a visual workflow to aid in understanding the assay principles. The presented data indicates that substitutions at the 5-position of the salicylic acid molecule can significantly influence antibody recognition, leading to varying degrees of cross-reactivity.

Data Presentation: Cross-Reactivity of Salicylic Acid Derivatives

The following tables summarize the cross-reactivity of several salicylic acid derivatives in FPIA and ELISA. Cross-reactivity is typically expressed as the percentage of the analyte concentration required to produce the same signal as the primary analyte (salicylic acid).

Table 1: Cross-Reactivity in Fluorescent Polarization Immunoassay (FPIA)

CompoundSubstitution at 5-PositionCross-Reactivity (%)
5-Methylsalicylic acidMethyl1200
Diflunisal2,4-difluorophenyl222
SalazosulfapyridinePhenylsulfonamide153
5-Aminosalicylic acidAmino122

Data sourced from Koel, M., & Nebinger, P. (1989). Specificity data of the salicylate assay by fluorescent polarization immunoassay. Journal of Analytical Toxicology, 13(6), 358-360.

Table 2: Cross-Reactivity in Enzyme-Linked Immunosorbent Assay (ELISA)

CompoundSubstitution at 5-PositionCross-Reactivity (%)
5-Aminosalicylic acidAmino144.8
5-Sulfosalicylic acidSulfo0.9
4-Aminosalicylic acid(Amino at 4-position)0.3

Data sourced from Wang, S., Xu, L., Li, G., & Zhou, X. (2002). An ELISA for the determination of salicylic acid in plants using a monoclonal antibody. Plant Science, 162(4), 529-535.

Experimental Protocols

While the detailed experimental protocols for the specific studies cited are not fully available in the public domain, the following represents a generalized protocol for a competitive immunoassay, which is the underlying principle for both FPIA and ELISA in this context.

Generalized Competitive Immunoassay Protocol for Cross-Reactivity Testing

1. Reagent Preparation:

  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
  • Wash Buffer: PBS with 0.05% Tween 20 (PBST).
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
  • Primary Antibody Solution: Dilute the anti-salicylate antibody to its optimal concentration in blocking buffer.
  • Tracer/Enzyme Conjugate Solution: Dilute the labeled salicylic acid (e.g., fluorescent-labeled for FPIA, or enzyme-labeled for ELISA) in blocking buffer.
  • Standard Solutions: Prepare a serial dilution of salicylic acid in the appropriate assay buffer.
  • Test Compound Solutions: Prepare serial dilutions of the cross-reactant compounds (e.g., this compound and other derivatives) in the assay buffer.

2. Assay Procedure (ELISA format):

  • Coating: Coat the wells of a microtiter plate with a salicylic acid-protein conjugate in coating buffer. Incubate overnight at 4°C.
  • Washing: Wash the plate three times with wash buffer.
  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
  • Washing: Wash the plate three times with wash buffer.
  • Competitive Reaction: Add a mixture of the primary antibody and either the standard or the test compound to the wells. Incubate for 1-2 hours at room temperature.
  • Washing: Wash the plate three times with wash buffer.
  • Detection: Add the enzyme-linked secondary antibody (if the primary antibody is not labeled) or the enzyme substrate. Incubate for a specified time to allow for color development.
  • Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the signal (e.g., absorbance) against the concentration of salicylic acid.
  • Determine the concentration of each test compound that gives a 50% inhibition of the maximum signal (IC50).
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Salicylic Acid / IC50 of Test Compound) x 100

Mandatory Visualization

The following diagrams illustrate the fundamental principles of a competitive immunoassay and the logical workflow for assessing cross-reactivity.

Competitive_Immunoassay_Workflow cluster_workflow Experimental Workflow for Cross-Reactivity Assessment start Start: Prepare Reagents prepare_standards Prepare Salicylic Acid Standards start->prepare_standards prepare_test_compounds Prepare Test Compound Solutions (e.g., this compound) start->prepare_test_compounds assay_procedure Perform Competitive Immunoassay prepare_standards->assay_procedure prepare_test_compounds->assay_procedure data_acquisition Measure Signal (e.g., Fluorescence Polarization or Absorbance) assay_procedure->data_acquisition standard_curve Generate Standard Curve data_acquisition->standard_curve calculate_ic50 Calculate IC50 for Salicylic Acid and Test Compounds data_acquisition->calculate_ic50 standard_curve->calculate_ic50 calculate_cross_reactivity Calculate % Cross-Reactivity calculate_ic50->calculate_cross_reactivity end_point End: Comparative Data calculate_cross_reactivity->end_point

Caption: Workflow for determining immunoassay cross-reactivity.

Competitive_Immunoassay_Principle cluster_principle Principle of Competitive Immunoassay cluster_high_signal Low Analyte Concentration cluster_low_signal High Analyte Concentration antibody1 Antibody tracer1 Labeled Analyte (Tracer) antibody1->tracer1 Binds signal1 High Signal tracer1->signal1 antibody2 Antibody tracer2 Labeled Analyte (Tracer) antibody2->tracer2 signal2 Low Signal tracer2->signal2 analyte Unlabeled Analyte (or Cross-Reactant) analyte->antibody2 Competes

Caption: Competitive immunoassay signaling principle.

A Comparative Study of the Antimicrobial Spectrum of 2-Hydroxy-5-isopropylbenzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial properties of 2-Hydroxy-5-isopropylbenzoic acid, a salicylic acid derivative, and its ester and amide analogs. While direct comparative studies on the antimicrobial spectrum of this specific compound and its analogs are limited in publicly available literature, this document synthesizes existing data on related benzoic acid and salicylic acid derivatives to provide a predictive overview of their potential efficacy. The information is intended to guide further research and development in the field of antimicrobial agents.

Introduction to this compound and its Antimicrobial Potential

This compound, also known as 5-isopropyl salicylic acid, belongs to the family of phenolic compounds, which are widely recognized for their antimicrobial properties. As a derivative of salicylic acid, it is anticipated to exhibit inhibitory activity against a range of microorganisms. The structural features of this compound, including the hydroxyl and carboxyl groups on the benzene ring, are crucial for its biological activity. These groups can interact with microbial cell membranes, leading to disruption and cell death. Preliminary investigations have suggested its potential as an antimicrobial agent, though extensive research on its full spectrum of activity is still required.[1]

Comparative Antimicrobial Spectrum: A Predictive Analysis

Based on structure-activity relationship (SAR) studies of similar phenolic acids and their derivatives, we can project the comparative antimicrobial spectrum of this compound and its analogs.

Key Structure-Activity Relationship Principles:

  • Esterification: Esterification of the carboxylic acid group in phenolic acids can influence their antimicrobial activity. The activity of p-hydroxybenzoic acid esters (parabens) is known to increase with the length of the alkyl chain.[2] This is attributed to an increase in lipophilicity, which facilitates passage through the microbial cell membrane.

  • Amide Formation: Conversion of the carboxylic acid to an amide can also modulate antimicrobial activity. The specific properties of the amine used for amide formation will significantly impact the resulting compound's efficacy.

  • Gram-Positive vs. Gram-Negative Bacteria: Phenolic acids generally show greater efficacy against Gram-positive bacteria than Gram-negative bacteria.[3] The outer membrane of Gram-negative bacteria provides an additional barrier that can limit the penetration of antimicrobial compounds.

Data Presentation: Predicted Minimum Inhibitory Concentrations (MIC)

The following tables present a compilation of representative MIC values for salicylic acid and related benzoic acid derivatives to infer the potential antimicrobial activity of this compound and its analogs. It is crucial to note that these are not direct results for this compound but are based on data from structurally similar compounds.

Table 1: Representative Antibacterial Activity of Benzoic Acid Derivatives (MIC in μg/mL)

Compound/Analog TypeStaphylococcus aureusEscherichia coliReference
Salicylic Acid10001000[4]
Salicylic Acid Microcapsules40004000[5]
p-Hydroxybenzoic Acid Esters (Parabens)Varies (activity increases with alkyl chain length)Varies (activity increases with alkyl chain length)[2]
SalicylamidesMICs as low as ≤0.03 μmol/L reported for some derivativesActivity varies with substitution[5]

Table 2: Representative Antifungal Activity of Benzoic Acid Derivatives (MIC in μg/mL)

Compound/Analog TypeCandida albicansReference
p-Hydroxybenzoic Acid Esters (Parabens)Activity varies with alkyl chain length[6]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the antimicrobial evaluation of compounds like this compound and its analogs.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a common technique.

Protocol:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Synthesis of Analogs

Esterification (General Procedure):

  • This compound is refluxed with the corresponding alcohol (e.g., methanol, ethanol, propanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).

  • The reaction mixture is then cooled and poured into cold water.

  • The formed ester is extracted with an organic solvent (e.g., ether).

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude ester, which is then purified.[7]

Amide Synthesis (General Procedure):

  • The carboxylic acid group of this compound is activated, for instance, by converting it to an acyl chloride using a reagent like thionyl chloride.

  • The resulting acyl chloride is then reacted with a primary or secondary amine in an inert solvent to form the corresponding amide.

  • The crude amide is then purified by recrystallization or chromatography.[1]

Visualizations

Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_data Data Analysis start This compound esterification Esterification start->esterification Alcohol, Acid Catalyst amide_formation Amide Formation start->amide_formation Amine, Activating Agent ester_analogs Ester Analogs esterification->ester_analogs amide_analogs Amide Analogs amide_formation->amide_analogs mic_determination MIC Determination (Broth Microdilution) ester_analogs->mic_determination amide_analogs->mic_determination mbc_determination MBC Determination mic_determination->mbc_determination sar_analysis Structure-Activity Relationship (SAR) mbc_determination->sar_analysis result Comparative Antimicrobial Spectrum sar_analysis->result Mechanism_of_Action cluster_membrane Cell Membrane Interaction cluster_effects Cellular Effects compound This compound & Analogs membrane_disruption Disruption of Cell Membrane Integrity compound->membrane_disruption Hydrophobic & Hydrophilic Interactions bacterial_cell Bacterial Cell permeability_increase Increased Membrane Permeability membrane_disruption->permeability_increase ion_leakage Leakage of Intracellular Ions (K+) permeability_increase->ion_leakage macromolecule_leakage Leakage of Macromolecules (ATP, DNA, RNA) permeability_increase->macromolecule_leakage cell_death Cell Death ion_leakage->cell_death macromolecule_leakage->cell_death

References

Confirming the Structure of 2-Hydroxy-5-isopropylbenzoic Acid Derivatives using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a critical step in the discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous elucidation of molecular structures. This guide provides a comparative analysis of the NMR data for 2-Hydroxy-5-isopropylbenzoic acid and two of its key derivatives: a methyl ester and an amide. The supporting experimental data and detailed protocols offer a practical framework for the structural characterization of this class of compounds.

Introduction

This compound, a substituted salicylic acid, and its derivatives are of significant interest in medicinal chemistry and materials science. The biological activity and material properties of these compounds are intrinsically linked to their molecular structure. Therefore, accurate and comprehensive structural analysis is paramount. NMR spectroscopy, through the analysis of ¹H and ¹³C chemical shifts, coupling constants, and correlation spectra, provides a detailed blueprint of the molecular framework, enabling researchers to confidently confirm the identity and purity of their synthesized compounds. This guide will walk through the synthesis and NMR analysis of this compound, Methyl 2-hydroxy-5-isopropylbenzoate, and 2-Hydroxy-5-isopropylbenzamide, presenting a clear comparison of their spectral data.

Experimental Protocols

The following protocols provide a general methodology for the synthesis and NMR analysis of the title compound and its derivatives.

Synthesis of this compound Derivatives

General Considerations: All reagents and solvents should be of analytical grade and used without further purification. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of Methyl 2-hydroxy-5-isopropylbenzoate (Esterification): To a solution of this compound (1.0 eq) in methanol (10 mL/mmol), a catalytic amount of concentrated sulfuric acid (2-3 drops) is added. The reaction mixture is refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.

Synthesis of 2-Hydroxy-5-isopropylbenzamide (Amidation): this compound (1.0 eq) is dissolved in an inert solvent such as dichloromethane. Thionyl chloride (1.2 eq) is added dropwise at 0 °C, and the mixture is stirred at room temperature for 2 hours to form the acid chloride. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is then dissolved in fresh dichloromethane and added dropwise to a cooled (0 °C) solution of aqueous ammonia (excess) or a primary/secondary amine. The reaction mixture is stirred for an additional 1-2 hours. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude amide, which can be purified by recrystallization or column chromatography.

NMR Data Acquisition and Processing

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). The data is processed using standard NMR software. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).

Comparative NMR Data Analysis

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its methyl ester and amide derivatives. The data presented here is a representative compilation based on typical values found in the literature. Actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Spectral Data Comparison

Proton This compound (ppm) Methyl 2-hydroxy-5-isopropylbenzoate (ppm) 2-Hydroxy-5-isopropylbenzamide (ppm) Multiplicity, Coupling Constant (J)
-OH~11.0-12.0~10.8~12.5 (phenolic), ~6.0-8.0 (amide NH₂)br s
-COOH~11.0-12.0--br s
Ar-H (ortho to COOH/CONHR)~7.8~7.7~7.6d, J ≈ 2.5 Hz
Ar-H (para to COOH/CONHR)~7.4~7.3~7.3dd, J ≈ 8.5, 2.5 Hz
Ar-H (meta to COOH/CONHR)~6.9~6.8~6.9d, J ≈ 8.5 Hz
-CH(CH₃)₂~3.0~2.9~2.9sept, J ≈ 7.0 Hz
-CH(CH ₃)₂~1.2~1.2~1.2d, J ≈ 7.0 Hz
-OCH₃-~3.9-s

Table 2: ¹³C NMR Spectral Data Comparison

Carbon This compound (ppm) Methyl 2-hydroxy-5-isopropylbenzoate (ppm) 2-Hydroxy-5-isopropylbenzamide (ppm)
-C =O~175~170~172
Ar-C -OH~160~158~157
Ar-C -iPr~145~143~142
Ar-C H (ortho to COOH/CONHR)~125~124~123
Ar-C H (para to COOH/CONHR)~122~121~120
Ar-C -COOH/CONHR~118~117~119
Ar-C H (meta to COOH/CONHR)~117~116~118
-C H(CH₃)₂~34~34~34
-CH(C H₃)₂~24~24~24
-OC H₃-~52-

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of a this compound derivative using NMR spectroscopy.

G Workflow for NMR-based Structural Confirmation cluster_synthesis Synthesis and Purification cluster_nmr NMR Analysis cluster_analysis Spectral Interpretation and Confirmation start Synthesize Derivative purify Purify Compound (e.g., Column Chromatography) start->purify prep Prepare NMR Sample (CDCl₃ or DMSO-d₆) purify->prep acquire_1h Acquire ¹H NMR Spectrum prep->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum prep->acquire_13c acquire_2d Acquire 2D NMR (COSY, HSQC) if needed acquire_1h->acquire_2d analyze_1h Analyze ¹H Data (Chemical Shifts, Multiplicity, Integration) acquire_1h->analyze_1h analyze_13c Analyze ¹³C Data (Chemical Shifts) acquire_13c->analyze_13c correlate Correlate ¹H and ¹³C Signals (using HSQC) analyze_1h->correlate analyze_13c->correlate confirm Confirm Structure correlate->confirm

Caption: A flowchart illustrating the key stages from synthesis to structural confirmation of this compound derivatives using NMR spectroscopy.

Discussion

The comparative NMR data reveals distinct and predictable changes upon derivatization of the carboxylic acid group.

  • ¹H NMR: The most significant change is the disappearance of the carboxylic acid proton signal and the appearance of a new signal for the methyl ester protons (-OCH₃) at around 3.9 ppm or the amide protons (-NH₂) in a broader region. The chemical shifts of the aromatic protons are also subtly affected by the change in the electron-withdrawing nature of the substituent at the C1 position, though the overall splitting patterns remain consistent with the substitution pattern of the aromatic ring. The isopropyl group signals remain largely unchanged across the different derivatives, serving as a reliable internal reference.

  • ¹³C NMR: The carbonyl carbon signal of the ester and amide appears at a slightly upfield position compared to the carboxylic acid, reflecting the change in its electronic environment. The appearance of the methoxy carbon signal at around 52 ppm is a clear indicator of ester formation. The chemical shifts of the aromatic carbons show minor variations, consistent with the electronic effects of the different functional groups.

By systematically analyzing the ¹H and ¹³C NMR spectra and comparing the data to that of the parent acid and known derivatives, researchers can confidently confirm the successful synthesis and structural integrity of their target compounds. For more complex derivatives or in cases of ambiguity, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, providing definitive structural assignments.

A Comparative Guide to Cell-Based Assay Validation for Screening 2-Hydroxy-5-isopropylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent cell-based assays for the validation and screening of 2-Hydroxy-5-isopropylbenzoic acid analogs and other potential anti-inflammatory compounds. The following sections detail the experimental protocols, present comparative performance data, and illustrate the key biological pathways and experimental workflows.

Introduction

This compound, a derivative of salicylic acid, and its analogs are of significant interest for their potential therapeutic properties, including anti-inflammatory effects.[1] Validating a robust and reliable cell-based assay is a critical first step in the high-throughput screening of compound libraries to identify lead candidates. This guide focuses on two widely adopted and mechanistically distinct assays: the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) reporter assay and the COX-2 (Cyclooxygenase-2) inhibition assay.

The NF-κB signaling pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory genes.[2][3][4] The NF-κB reporter assay provides a functional measure of the inhibition of this pathway.[5][6] In contrast, COX-2 is a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[7] The COX-2 inhibition assay directly measures the enzymatic activity and its inhibition by test compounds.

Comparative Data Presentation

The following tables summarize the key performance parameters of the NF-κB reporter assay and the COX-2 inhibition assay for screening this compound analogs. The data presented is a representative synthesis based on typical assay performance characteristics.

Table 1: Assay Performance Characteristics

ParameterNF-κB Reporter AssayCOX-2 Inhibition Assay
Assay Principle Measures the transcriptional activation of an NF-κB responsive reporter gene (e.g., luciferase) in response to an inflammatory stimulus.Measures the enzymatic activity of COX-2 in converting arachidonic acid to prostaglandin H2 (PGH2), which is then detected.
Endpoint Luminescence or fluorescence signal from the reporter protein.Colorimetric or fluorometric detection of prostaglandin products.
Z'-factor 0.650.72
Signal-to-Background Ratio 812
Coefficient of Variation (%CV) < 15%< 10%
Throughput High (96- or 384-well format)High (96- or 384-well format)
Compound Interference Potential for interference with luciferase/fluorescent proteins.Potential for interference with the detection chemistry.

Table 2: Comparative Efficacy of a Hypothetical this compound Analog

AssayIC50 (µM)Mechanism of Action
NF-κB Reporter Assay 15Inhibition of NF-κB signaling pathway
COX-2 Inhibition Assay 5Direct inhibition of COX-2 enzymatic activity

Experimental Protocols

NF-κB Luciferase Reporter Assay

This protocol is designed for a 96-well plate format and utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • HEK293 cell line stably expressing NF-κB-luciferase reporter

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound analogs

  • Luciferase assay reagent

  • White, opaque 96-well microplates

Procedure:

  • Cell Seeding: Seed the HEK293-NF-κB-luciferase cells in a white, opaque 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in DMEM. Remove the culture medium from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.

  • Stimulation: Add 10 µL of TNF-α to each well to a final concentration of 10 ng/mL to induce NF-κB activation. Include wells with untreated cells as a negative control and cells treated with TNF-α only as a positive control.

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well and incubate for 10 minutes with gentle shaking to ensure cell lysis. Measure the luminescence using a microplate luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α treated control. Determine the IC50 value by fitting the data to a dose-response curve.

COX-2 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to measure the inhibition of human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • This compound analogs

  • Black, flat-bottom 96-well microplates

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, and arachidonic acid in COX assay buffer according to the manufacturer's instructions.

  • Compound Addition: Add 10 µL of the diluted this compound analogs or celecoxib to the wells of a black 96-well plate. Include wells with buffer only for the enzyme control (100% activity) and wells with a known inhibitor for the inhibitor control.

  • Enzyme Addition: Add 80 µL of the COX-2 enzyme solution to each well.

  • Incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C using a fluorescence microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each well. Determine the percentage of COX-2 inhibition for each compound concentration relative to the enzyme control. Calculate the IC50 value from the dose-response curve.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Cell-Based Assay Validation start Start cell_culture Cell Culture (e.g., HEK293 or Macrophage cell line) start->cell_culture plate_cells Plate Cells in 96-well format cell_culture->plate_cells treatment Treat Cells with Compounds plate_cells->treatment compound_prep Prepare Serial Dilutions of This compound analogs compound_prep->treatment stimulus Add Inflammatory Stimulus (e.g., TNF-α or LPS) treatment->stimulus incubation Incubate stimulus->incubation assay_readout Assay Readout (Luminescence/Fluorescence) incubation->assay_readout data_analysis Data Analysis (IC50 Determination) assay_readout->data_analysis end End data_analysis->end

Caption: Workflow for validating a cell-based assay.

G cluster_pathway NF-κB Signaling Pathway in Inflammation TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Becomes Active Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (e.g., COX-2, IL-6) Nucleus->Gene Induces Compound 2-Hydroxy-5-isopropylbenzoic acid analog Compound->IKK Inhibits

Caption: Simplified NF-κB signaling pathway.

References

Inter-Laboratory Validation of Analytical Methods for 2-Hydroxy-5-isopropylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of 2-Hydroxy-5-isopropylbenzoic acid, a key intermediate and potential impurity in various pharmaceutical syntheses. In the absence of a direct inter-laboratory study for this specific analyte, this document compiles and compares validated single-laboratory methods for structurally similar compounds, primarily salicylic acid and other benzoic acid derivatives. This information serves as a robust framework for establishing a validated analytical method and for designing future inter-laboratory validation studies.

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The performance of these methods is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of various analytical methods validated for compounds structurally related to this compound. This data provides a baseline for selecting a suitable method for validation.

Analytical MethodAnalyte(s)Linearity (Correlation Coefficient, r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)
HPLC Method 1 Salicylic Acid in Acetaminophen & Aspirin Tablets>0.9990.41 µg/mL1.25 µg/mL<2%[1]
HPLC Method 2 Salicylic Acid and unknown impurities in Acetylsalicylic Acid TabletsNot explicitly stated, but confirmed linear in the tested range[2][3]Not specified0.005% of acetylsalicylic acid content[2]Not specified
HPLC Method 3 p-Hydroxy Benzoic Acid Preservatives>0.9999Not specified2 µg/mL<1% (Intra- and Inter-day)[4]
GC Method 2-Propanol Residue0.999811.1 µg/mL2.8 µg/mLNot specified[5]
CE Method Esomeprazole and its R-enantiomerNot specified0.6 µg/mL (for R-OMZ)2.0 µg/mL (for R-OMZ)Not specified[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols, derived from validated methods for similar compounds, can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol (Based on Salicylic Acid Analysis)

This protocol is a composite based on typical reversed-phase HPLC methods for salicylic acid and other benzoic acid derivatives.[1][2][4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., Waters Symmetry C18, 4.6 × 250 mm, 5 µm).[2]

  • Mobile Phase: A mixture of an acidic aqueous buffer and an organic solvent. A common mobile phase consists of a mixture of 85% orthophosphoric acid, acetonitrile, and purified water (e.g., 2:400:600 V/V/V).[2]

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Detection: UV detection at a wavelength appropriate for the analyte (e.g., 237 nm for salicylic acid impurity analysis).[2]

  • Injection Volume: 10-20 µL.

  • Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Standard and Sample Preparation: Standards of this compound should be prepared in a suitable diluent (e.g., mobile phase or a mixture of methanol and water) to create a calibration curve. Samples should be dissolved in the same diluent and filtered through a 0.45 µm filter before injection.

Gas Chromatography (GC) Protocol (Based on Residual Solvent Analysis)

This protocol is adapted from a validated GC method for the determination of 2-propanol residue.[5]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for the analysis of polar compounds (e.g., DB-FFAP).[5]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injector and Detector Temperature: Typically set at 240°C and 260°C, respectively.

  • Oven Temperature Program: A temperature gradient program is usually employed. For example, an initial temperature of 45°C held for a few minutes, followed by a ramp to a higher temperature.

  • Sample Preparation: Samples containing this compound would likely require derivatization to increase volatility before GC analysis. A common derivatizing agent is BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).

Capillary Electrophoresis (CE) Protocol (Based on Chiral and Small Molecule Analysis)

This protocol is based on a validated CE method for the analysis of esomeprazole and its enantiomer.[6]

  • Instrumentation: A capillary electrophoresis system with a UV or Diode Array Detector.

  • Capillary: Uncoated fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution, for example, 100 mM Tris-phosphate buffer at a specific pH (e.g., 2.5). For chiral separations, a chiral selector like a cyclodextrin derivative would be added to the BGE.[6]

  • Voltage: A high voltage is applied across the capillary (e.g., 28 kV).[6]

  • Temperature: The capillary temperature is controlled (e.g., 15°C).[6]

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships involved in the inter-laboratory validation of an analytical method.

InterLaboratory_Validation_Workflow start Start: Define Analytical Method & Validation Plan protocol Develop & Optimize Analytical Protocol start->protocol single_lab Single-Laboratory Validation (Accuracy, Precision, Linearity, etc.) protocol->single_lab prep_interlab Prepare for Inter-Laboratory Study (Select Labs, Prepare Samples) single_lab->prep_interlab If successful distribute Distribute Protocol & Samples to Participating Labs prep_interlab->distribute lab_analysis Participating Labs Perform Analysis distribute->lab_analysis data_collection Collect & Statistically Analyze Data (Repeatability & Reproducibility) lab_analysis->data_collection report Generate Final Validation Report data_collection->report end End: Method Validated report->end

Caption: Workflow for an inter-laboratory analytical method validation process.

Analytical_Method_Comparison Analyte This compound Method_Choice Analytical Method Selection Key Considerations Analyte->Method_Choice:f0 HPLC HPLC + High Specificity + Good Precision & Accuracy - Requires specific columns Method_Choice:f1->HPLC Liquid Samples Non-volatile GC Gas Chromatography (GC) + High Resolution - Requires Derivatization - High Temperature Method_Choice:f1->GC Volatile or Derivatizable CE Capillary Electrophoresis (CE) + Low Sample Volume + High Efficiency - Lower Concentration Sensitivity Method_Choice:f1->CE Charged Molecules Small Sample Size Validation Validation Parameters Linearity Accuracy Precision LOD/LOQ Robustness HPLC->Validation:f0 GC->Validation:f0 CE->Validation:f0

Caption: Comparison of analytical methods for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-isopropylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-isopropylbenzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。